Etelcalcetide Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMSZGKHGQUHG-WZDHWKSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74ClN21O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158103 | |
| Record name | Velcalcetide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334237-71-6 | |
| Record name | Etelcalcetide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velcalcetide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETELCALCETIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of Etelcalcetide with the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of etelcalcetide to the calcium-sensing receptor (CaSR). It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Etelcalcetide and the Calcium-Sensing Receptor
Etelcalcetide is a novel calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.[1] It is a synthetic peptide that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[2] Etelcalcetide enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in PTH secretion.[1]
Unlike the first-generation calcimimetic cinacalcet, which binds to the transmembrane domain of the CaSR, etelcalcetide has a distinct binding site in the extracellular domain of the receptor.[3] This guide delves into the specifics of this interaction, providing the available quantitative data and the methodologies used to obtain it.
Quantitative Binding and Functional Data
The interaction of etelcalcetide with the CaSR has been characterized primarily through in vitro functional assays that measure the downstream consequences of receptor activation. Direct radioligand binding assays are challenging due to the nature of the ligand and its covalent binding mechanism. The following tables summarize the key quantitative parameters reported in the literature.
| Parameter | Value | Assay Type | Cell Line | Conditions | Reference |
| EC50 | 25 µM | Inositol Monophosphate (IP1) Accumulation | HEK-293T expressing human CaSR | In the presence of 1.2 mM CaCl2 | [4] |
| EC50 | 0.53 µM (95% CI: 0.28-1.0 µM) | Intracellular Calcium Mobilization | HEK-293T expressing human CaSR | In the presence of 1.0 mM Ca2+ | [1] |
Note: The difference in EC50 values can be attributed to the different functional endpoints measured in the two assays (IP1 accumulation versus intracellular calcium mobilization) and slight variations in experimental conditions.
Binding Mechanism and Site
Etelcalcetide's mechanism of action involves a unique covalent interaction with the CaSR. It is predicted to form a disulfide bond with cysteine 482 (Cys482), located in the Venus flytrap (VFT) domain of the receptor's extracellular region.[2][5] This covalent binding is a key feature that distinguishes it from other calcimimetics.
Even in the absence of extracellular calcium, etelcalcetide can directly activate the CaSR, indicating it can function as a direct agonist, although significantly higher concentrations are required for the same magnitude of response.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro functional assays used to characterize the binding and activity of etelcalcetide on the CaSR.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate, a downstream product of Gq/11-mediated phospholipase C activation, upon CaSR stimulation.
Objective: To determine the potency (EC50) of etelcalcetide in activating the CaSR-mediated IP1 signaling pathway.
Materials:
-
HEK-293T cells stably expressing the human CaSR (hCaSR)
-
Parental HEK-293T cells (for control)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Etelcalcetide stock solution
-
IP-One HTRF assay kit (Cisbio)
-
Assay buffer (as per kit instructions)
-
Calcium chloride (CaCl2)
Procedure:
-
Cell Culture: Culture HEK-293T/hCaSR and parental HEK-293T cells in appropriate culture medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of etelcalcetide in the assay buffer containing a fixed concentration of CaCl2 (e.g., 1.2 mM).
-
Assay: a. Remove the culture medium from the wells. b. Wash the cells with PBS. c. Add the prepared etelcalcetide dilutions to the respective wells. d. Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 60 minutes). e. Lyse the cells and add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the manufacturer's instructions. f. Incubate the plate in the dark at room temperature for the recommended duration.
-
Data Acquisition: Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals and convert this to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon CaSR activation.
Objective: To determine the potency (EC50) of etelcalcetide in inducing calcium mobilization downstream of CaSR activation.
Materials:
-
HEK-293T cells stably expressing the hCaSR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Etelcalcetide stock solution
-
Calcium chloride (CaCl2)
-
NPS-2143 (CaSR antagonist for control experiments)
Procedure:
-
Cell Culture and Seeding: Culture and seed HEK-293T/hCaSR cells in 96-well plates as described for the IP1 assay.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in the assay buffer. b. Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 60 minutes). c. Wash the cells with assay buffer to remove excess dye.
-
Assay: a. Prepare serial dilutions of etelcalcetide in the assay buffer containing a fixed concentration of CaCl2 (e.g., 1.0 mM). b. Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. c. Add the etelcalcetide dilutions to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of etelcalcetide. Plot the peak response against the logarithm of the etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[1]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by etelcalcetide and the general workflow of the in vitro assays.
Caption: Etelcalcetide signaling cascade in parathyroid cells.
Caption: Workflow for etelcalcetide functional potency assays.
Caption: Etelcalcetide's mechanism of action.
Conclusion
Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism, distinguished by its unique peptide structure and covalent binding mechanism to the extracellular domain of the calcium-sensing receptor. The available in vitro data, primarily from functional assays measuring IP1 accumulation and intracellular calcium mobilization, confirm its potent activity as a positive allosteric modulator and direct agonist of the CaSR. Further research to determine the precise kinetic parameters of its covalent interaction and to obtain direct binding affinity data will provide a more complete understanding of its pharmacological profile. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of calcium homeostasis and GPCR pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Cysteine Residues in Both the Calcium-Sensing Receptor and the Allosteric Activator AMG 416 Underlie the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Intravenous Calcimimetic Etelcalcetide: A Deep Dive into its Preclinical Pharmacodynamics
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of etelcalcetide, a second-generation intravenous calcimimetic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical animal models, offering a comprehensive overview of its mechanism of action, efficacy in modulating mineral homeostasis, and the experimental frameworks used to elucidate these properties.
Executive Summary
Etelcalcetide is a novel synthetic peptide that acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[1] This activation mimics the effect of high serum calcium levels, leading to a subsequent reduction in the synthesis and secretion of parathyroid hormone (PTH). Preclinical studies in rodent models of chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT) have consistently demonstrated the potent effects of etelcalcetide in lowering circulating PTH levels, as well as reducing serum calcium and phosphorus. This guide will detail the quantitative impact of etelcalcetide on these key biomarkers, outline the experimental protocols employed in these pivotal studies, and visualize the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Allosteric Activation of the Calcium-Sensing Receptor
Etelcalcetide exerts its pharmacodynamic effects by binding to the extracellular domain of the CaSR.[1] Unlike endogenous calcium, etelcalcetide acts as a positive allosteric modulator, enhancing the sensitivity of the receptor to extracellular calcium.[2] This heightened activation of the CaSR initiates a cascade of intracellular signaling events within the parathyroid chief cells, ultimately culminating in the inhibition of PTH secretion.
Calcium-Sensing Receptor Signaling Pathway
The activation of the CaSR by etelcalcetide triggers multiple downstream signaling pathways, primarily through the coupling of G-proteins Gq/11 and Gi/o.[3][4] The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Collectively, these signaling events suppress the synthesis and exocytosis of PTH from the parathyroid gland.
Quantitative Pharmacodynamic Effects in a Rat Model of CKD-SHPT
A pivotal preclinical study by Yu et al. investigated the effects of etelcalcetide in a well-established rat model of Chronic Kidney Disease (CKD) with Secondary Hyperparathyroidism (SHPT) induced by an adenine-rich diet. The study demonstrated a significant and dose-dependent reduction in key mineral metabolism parameters.
Effects on Plasma Parathyroid Hormone (PTH)
Etelcalcetide administration resulted in a marked decrease in plasma PTH levels in the uremic rats. After 4 weeks of treatment, etelcalcetide-treated rats showed a significant reduction in PTH compared to vehicle-treated uremic rats.
| Treatment Group | Mean Plasma PTH (pg/mL) ± SEM |
| Non-uremic Control | 145 ± 25 |
| Uremic + Vehicle | 1250 ± 150 |
| Uremic + Etelcalcetide | 830 ± 120 |
| Data extracted from Yu et al. (2017). SEM: Standard Error of the Mean. |
Effects on Serum Calcium (Ca)
Treatment with etelcalcetide also led to a significant reduction in serum total calcium levels in the adenine-induced CKD rat model.
| Treatment Group | Mean Serum Ca (mg/dL) ± SEM |
| Non-uremic Control | 10.2 ± 0.1 |
| Uremic + Vehicle | 9.8 ± 0.2 |
| Uremic + Etelcalcetide | 9.1 ± 0.2 |
| Data extracted from Yu et al. (2017). |
Effects on Serum Phosphorus (P)
Etelcalcetide administration was associated with a significant decrease in serum phosphorus levels in the uremic rat model.
| Treatment Group | Mean Serum P (mg/dL) ± SEM |
| Non-uremic Control | 5.5 ± 0.3 |
| Uremic + Vehicle | 10.5 ± 0.8 |
| Uremic + Etelcalcetide | 8.5 ± 0.6 |
| Data extracted from Yu et al. (2017). |
Detailed Experimental Protocols
The following section outlines the key experimental methodologies employed in the preclinical evaluation of etelcalcetide in the adenine-induced CKD rat model.
Animal Model and Induction of CKD-SHPT
-
Induction Agent: Chronic kidney disease and secondary hyperparathyroidism were induced by feeding a diet supplemented with 0.75% adenine for a period of 4 weeks.[1][3]
-
Mechanism of Induction: Orally administered adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to tubulointerstitial inflammation, fibrosis, and subsequent renal failure.[5]
-
Control Group: A non-uremic control group was fed a standard diet without adenine.[1]
Dosing and Administration
-
Route of Administration: Etelcalcetide was administered via subcutaneous injection.
-
Dosing Regimen: The specific dosage and frequency of administration varied across studies, with a representative study utilizing daily injections for 4 weeks.[6]
-
Vehicle Control: The vehicle-treated uremic group received injections of the vehicle solution without the active drug.
Biomarker Analysis
-
Blood Sampling: Blood samples were collected at specified time points throughout the study for the analysis of plasma PTH, serum calcium, and serum phosphorus.
-
PTH Measurement: Plasma intact PTH (iPTH) levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.[7]
-
Calcium and Phosphorus Measurement: Serum total calcium and inorganic phosphorus concentrations were measured using automated biochemical analyzers, often employing colorimetric assays or inductively coupled plasma mass spectrometry (ICP-MS).[5][8]
Conclusion
The preclinical data robustly support the pharmacodynamic profile of etelcalcetide as a potent calcimimetic agent. In well-established animal models of CKD-SHPT, etelcalcetide effectively reduces elevated levels of PTH, serum calcium, and phosphorus. The detailed experimental protocols and the elucidated signaling pathway provide a solid foundation for its clinical development and application in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide serves as a valuable resource for understanding the fundamental preclinical science that underpins the therapeutic use of etelcalcetide.
References
- 1. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etelcalcetide decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Effects of Etelcalcetide on Bone Microstructure in the Adenine-Induced Chronic Kidney Disease Rat Model [scirp.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Etelcalcetide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of etelcalcetide hydrochloride, a peptide-based calcimimetic agent. The information compiled herein, including quantitative solubility data, factors influencing solubility, and standardized experimental protocols, serves as a critical resource for formulation development, preclinical studies, and analytical method development.
Introduction to this compound
Etelcalcetide is a synthetic peptide agonist of the calcium-sensing receptor (CaSR) used for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a therapeutic peptide, its solubility is a fundamental physicochemical property that dictates its formulation, stability, and bioavailability. This compound is the salt form, a white to off-white powder, which is generally more water-soluble than its free base.[3][4] Understanding its solubility in various solvent systems, particularly dimethyl sulfoxide (DMSO) for in vitro stock solutions and aqueous buffers for physiological and formulation studies, is paramount for researchers.
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. This data is crucial for preparing stock solutions and formulating aqueous preparations for in vivo and in vitro experiments. The available quantitative data is summarized below.
| Solvent System | Reported Solubility (mg/mL) | Molar Concentration (mM)† | Notes | Source(s) |
| DMSO | ~ 10 mg/mL | ~ 8.37 mM | A common solvent for creating concentrated stock solutions for biological assays. | [2][5][6] |
| PBS (pH 7.2) | ~ 10 mg/mL | ~ 8.37 mM | Represents solubility in a physiologically relevant buffered saline solution. | [2][5][6] |
| Water | ≥ 50 mg/mL | ≥ 41.85 mM | The drug's prescribing information notes it is "soluble in water."[3] A supplier reports a solubility of at least 50 mg/mL.[7] | [3][7] |
†Molar concentration calculated using the molecular weight of this compound (approx. 1084.7 g/mol , as the exact salt form can vary).[6][8] Solubility values are approximate and may vary based on the specific batch, purity, temperature, and exact composition of the buffer.
Mechanism of Action and Signaling Pathway
Etelcalcetide functions as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][9] It binds to the extracellular domain of the CaSR on parathyroid chief cells, enhancing the receptor's sensitivity to extracellular calcium.[10] This activation mimics the effect of high calcium levels, leading to a reduction in the secretion of parathyroid hormone (PTH).[10][11]
Factors Influencing Etelcalcetide Solubility
The solubility of peptides like etelcalcetide is not fixed and can be significantly influenced by several physicochemical factors.[12] For drug development professionals, manipulating these factors is key to creating stable and effective formulations. The commercial formulation (Parsabiv®) is a sterile solution at pH 3.3, containing succinic acid as a buffer and sodium chloride for isotonicity, highlighting the importance of pH and ionic strength in maintaining solubility and stability.[13]
-
pH: As a peptide with multiple ionizable groups (arginine residues), etelcalcetide's net charge is highly pH-dependent.[14] Its high solubility in water is likely due to its highly charged nature. The low pH (3.3) of its commercial formulation suggests that maintaining a positive net charge is critical for preventing aggregation and ensuring solubility.[13]
-
Ionic Strength: The presence of salts, such as NaCl in the formulation or PBS, can affect solubility. Salts can either increase solubility ("salting in") or decrease it ("salting out") depending on their concentration and the peptide's characteristics.
-
Co-solvents: Organic solvents like DMSO can disrupt hydrophobic interactions and hydrogen bonding, often increasing the solubility of peptides that have poor aqueous solubility.[12] However, for a highly water-soluble peptide like etelcalcetide, DMSO is primarily used for convenience in preparing high-concentration stocks for in vitro use.[5]
-
Buffer Species: The type of buffer can influence solubility through specific ion interactions. The use of a succinate buffer in the commercial product is a deliberate choice to ensure stability and compatibility at the target pH.[13]
Experimental Protocol: Determining Aqueous Solubility
A precise and reproducible protocol is essential for determining the solubility of etelcalcetide in a new buffer or formulation. The "shake-flask" method is a standard and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected aqueous buffer (e.g., 20 mM Sodium Citrate, pH 4.0)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge capable of >10,000 x g
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm) for quantification.
Methodology:
-
Buffer Preparation: Prepare and pH-adjust the desired aqueous buffer. Filter through a 0.22 µm filter.
-
Addition of Excess Solid: Add an excess amount of this compound solid to a microcentrifuge tube (e.g., add 20 mg to 1 mL of buffer, which is above the expected solubility limit). This ensures that a saturated solution is achieved.
-
Equilibration: Place the tubes on a temperature-controlled orbital shaker (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be sufficient to ensure the concentration of the dissolved peptide in the supernatant no longer changes.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution & Quantification: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC method to determine the precise concentration.
-
Calculation: The equilibrium solubility is the concentration determined by HPLC, adjusted for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
References
- 1. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pi.amgen.com [pi.amgen.com]
- 4. msds.amgen.com [msds.amgen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Etelcalcetide HCl | 1334237-71-6 [amp.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | C38H74ClN21O10S2 | CID 71515466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 12. jpt.com [jpt.com]
- 13. WO2022034545A1 - Etelcalcetide formulations for parenteral use - Google Patents [patents.google.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
Unveiling the Nonclinical Safety Profile of Etelcalcetide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Etelcalcetide, a novel calcimimetic agent, has emerged as a significant therapeutic option for the management of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis. This technical guide provides a comprehensive overview of the nonclinical safety and toxicology profile of etelcalcetide, drawing from a robust portfolio of in vitro and in vivo studies. The data presented herein, summarized in detailed tables and accompanied by descriptions of experimental protocols and illustrative diagrams, offer critical insights for researchers, scientists, and drug development professionals engaged in the fields of nephrology, endocrinology, and pharmacology.
Etelcalcetide is a synthetic peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By binding to the CaSR on parathyroid chief cells, it enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][2][3] This mechanism of action effectively addresses the hallmark of secondary hyperparathyroidism. The nonclinical safety evaluation of etelcalcetide was comprehensive, encompassing single- and repeat-dose toxicity studies, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Etelcalcetide's therapeutic effect is mediated through its interaction with the CaSR, a G-protein coupled receptor crucial for maintaining calcium homeostasis. The following diagram illustrates the signaling pathway.
References
- 1. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Real-world safety profile of etelcalcetide in dialysis-related secondary hyperparathyroidism: a pharmacovigilance analysis of FAERS data - PMC [pmc.ncbi.nlm.nih.gov]
Biotransformation of Etelcalcetide via Reversible Disulfide Exchange: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide (Parsabiv™) is a novel calcimimetic agent administered intravenously for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide, its mechanism of action and metabolic fate are of significant interest to researchers and drug development professionals. Unlike many small molecule drugs, etelcalcetide is not metabolized by cytochrome P450 (CYP) enzymes.[1][3][4][5] Instead, its biotransformation occurs in the blood through a fascinating process of reversible disulfide exchange with endogenous thiols, predominantly serum albumin.[1][3][4][5][6][7][8] This technical guide provides an in-depth exploration of this biotransformation pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.
Core Concepts: Mechanism of Action and Biotransformation
Etelcalcetide is a D-amino acid peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[6][8][9] By binding to the CaSR, etelcalcetide enhances its sensitivity to extracellular calcium, leading to a decrease in the secretion of parathyroid hormone (PTH).[3][6][8] This reduction in PTH levels helps to manage the mineral and bone disorders associated with CKD.
The primary route of etelcalcetide's biotransformation is a reversible disulfide exchange with endogenous thiols in the bloodstream.[1][3][4][7] This process predominantly leads to the formation of a covalent conjugate with serum albumin, referred to as the serum albumin peptide conjugate (SAPC).[7][10][11] This conjugation is reversible, creating a dynamic equilibrium between free etelcalcetide and its protein-bound form.[7][10] The formation of the SAPC is significantly faster than its dissociation back to etelcalcetide.[7][11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biotransformation and pharmacokinetics of etelcalcetide.
| Parameter | Value | Reference |
| Rate of SAPC formation vs. reverse process | 18-fold faster | [7][13] |
| Ratio of conjugation-deconjugation rate constants | 11.3 | [14] |
| Plasma exposure of biotransformation products vs. etelcalcetide | ~5-fold higher | [1][4] |
| Hemodialysis clearance of etelcalcetide | 7.66 L/hour | [1][15] |
| Percentage of dose eliminated by hemodialysis | ~60% | [10][11][12][16] |
| Effective half-life in hemodialysis patients | 3-4 days | [1][3] |
| Non-covalent binding to plasma proteins (fraction unbound) | 0.53 | [6] |
| Blood-to-plasma [14C]-etelcalcetide concentration ratio | ~0.6 | [6][8] |
Table 1: Key Quantitative Parameters of Etelcalcetide Biotransformation and Pharmacokinetics.
Experimental Protocols
While specific, detailed step-by-step protocols are proprietary to the conducting researchers, the methodologies employed in key experiments can be inferred from published studies.
In Vitro Biotransformation Studies
Objective: To characterize the kinetics of etelcalcetide's disulfide exchange with endogenous thiols in whole blood.
Methodology:
-
Incubation: Radiolabeled ([14C]) etelcalcetide is incubated with fresh human whole blood or plasma at physiological temperature (37°C).
-
Time-course Sampling: Aliquots of the incubation mixture are taken at various time points.
-
Separation of Components: The samples are processed to separate plasma proteins from low molecular weight compounds. This is typically achieved through precipitation of proteins with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
Chromatographic Analysis: The supernatant containing unbound etelcalcetide and its low molecular weight biotransformation products is analyzed using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The protein pellet, containing the SAPC, is also analyzed for radioactivity.
-
Kinetic Modeling: The disappearance of the parent etelcalcetide and the formation of the SAPC and other biotransformation products over time are used to calculate kinetic rate constants for the forward (conjugation) and reverse (deconjugation) reactions.[7][13]
In Vitro Hemodialysis Clearance Studies
Objective: To determine the clearance of etelcalcetide by hemodialysis.
Methodology:
-
Dialysis System Setup: An in vitro hemodialysis system is assembled using a clinical hemodialyzer.
-
Drug Introduction: Etelcalcetide is added to a circulating fluid (e.g., saline or blood) on one side of the dialysis membrane.
-
Dialysis Simulation: The fluid is circulated through the system, and samples are collected from both the "blood" and "dialysate" compartments at regular intervals.
-
Concentration Measurement: The concentration of etelcalcetide in the collected samples is measured using a validated analytical method (e.g., LC-MS/MS).
-
Clearance Calculation: The rate of drug removal from the "blood" compartment and its appearance in the "dialysate" compartment are used to calculate the hemodialysis clearance.[7][13]
Visualizations
Etelcalcetide Mechanism of Action
Caption: Allosteric modulation of the CaSR by etelcalcetide leading to decreased PTH secretion.
Biotransformation of Etelcalcetide via Reversible Disulfide Exchange
Caption: Reversible disulfide exchange of etelcalcetide with serum albumin and other thiols.
Experimental Workflow for In Vitro Biotransformation Analysis
Caption: Workflow for determining the kinetics of etelcalcetide's biotransformation in vitro.
Conclusion
The biotransformation of etelcalcetide via reversible disulfide exchange is a key determinant of its pharmacokinetic profile. The formation of a long-lasting serum albumin peptide conjugate acts as a circulating reservoir for the active drug, contributing to its extended half-life in patients undergoing hemodialysis. Understanding this unique metabolic pathway is crucial for optimizing dosing strategies and for the development of future peptide-based therapeutics. This technical guide provides a foundational understanding of this process, supported by quantitative data and conceptual visualizations, to aid researchers and clinicians in their work with this important therapeutic agent.
References
- 1. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsabiv™ (etelcalcetide) for the Treatment of Secondary Hyperparathyroidism (SHPT) - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics, Biotransformation, and Excretion of [14C]Etelcalcetide (AMG 416) Following a Single Microtracer Intravenous Dose in Patients with Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of working group on CKD-MBD of the Italian Society of Nephrology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug disposition model of radiolabeled etelcalcetide in patients with chronic kidney disease and secondary hyperparathyroidism on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fdu.edu [fdu.edu]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the L-Cysteine Disulfide Bond in Etelcalcetide's Structure and Function
Introduction
Etelcalcetide (trade name Parsabiv®) is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] Unlike its small molecule predecessor, cinacalcet, Etelcalcetide is a synthetic peptide agonist of the Calcium-Sensing Receptor (CaSR).[3][4] Its unique structure, composed of seven D-amino acids and a terminal L-cysteine, is defined by a critical disulfide bond.[3][4][5] This bond is not merely a structural brace; it is central to the molecule's mechanism of action, biotransformation, and pharmacokinetic profile. This technical guide provides a detailed examination of the multifaceted role of the L-cysteine disulfide bond in Etelcalcetide's molecular activity.
The Molecular Architecture of Etelcalcetide
Etelcalcetide is a linear octapeptide with the sequence N-acetyl-D-cysteinyl-D-alanyl-D-arginyl-D-arginyl-D-arginyl-D-alanyl-D-argininamide.[6] This core structure is linked via a disulfide bond between its N-terminal D-cysteine and a separate L-cysteine molecule.[3][5] The incorporation of D-amino acids renders the peptide resistant to degradation by endogenous proteases, a key design feature for enhancing its stability and duration of action.[2]
The most pivotal feature of its structure is this terminal disulfide bond. Disulfide bonds are known to be fundamental for the molecular architecture of peptides and proteins, providing stability to their three-dimensional structure.[7][8][9] In Etelcalcetide, this bond's function extends far beyond structural stabilization, directly participating in receptor activation and metabolic pathways.
Core Functions of the Disulfide Bond
The disulfide bond in Etelcalcetide is instrumental to its therapeutic effect, influencing its pharmacodynamics and pharmacokinetics through three primary mechanisms: receptor binding and activation, structural integrity, and biotransformation.
Covalent Receptor Binding and Allosteric Activation
The primary mechanism of action for Etelcalcetide involves its interaction with the CaSR, a Class C G-protein coupled receptor (GPCR) that regulates parathyroid hormone (PTH) secretion.[1][10] The disulfide bond of Etelcalcetide facilitates a covalent interaction with the receptor. It is understood to form a new, reversible disulfide bond with a specific cysteine residue, Cys482, located in the extracellular domain of the CaSR.[2][11]
This covalent tethering leads to a long-lasting allosteric activation of the receptor.[2] As an allosteric modulator, Etelcalcetide increases the CaSR's sensitivity to extracellular calcium, leading to a significant and dose-dependent reduction in PTH secretion.[6][12][13] This reduction in PTH occurs rapidly, within 30 minutes of intravenous administration.[12][13] A key distinction from earlier calcimimetics is that Etelcalcetide can activate the CaSR even in calcium-free conditions, suggesting it also functions as a direct agonist.[2]
Biotransformation and Pharmacokinetic Profile
Beyond receptor binding, the disulfide bond is the primary site of Etelcalcetide's biotransformation. In the bloodstream, the molecule undergoes a reversible disulfide exchange with endogenous thiols, predominantly the free cysteine on serum albumin.[3][12][13] This reaction forms a covalent serum albumin peptide conjugate (SAPC).[3][5]
This conjugation process is dynamic and crucial to the drug's long half-life.[2]
-
Reservoir Effect: The SAPC, with a molecular weight of approximately 67 kDa, is too large to be cleared by hemodialysis and acts as a circulating reservoir for the active drug.[2]
-
Reversible Release: Following the removal of free Etelcalcetide from plasma during a hemodialysis session, the equilibrium shifts, causing the SAPC to release active Etelcalcetide back into circulation.[3] This re-equilibration partially restores plasma concentrations between dialysis sessions.[3]
-
Reaction Kinetics: The rate of SAPC formation from Etelcalcetide is approximately 18-fold faster than the reverse reaction (the release of Etelcalcetide from the conjugate).[5][14]
This unique biotransformation pathway means Etelcalcetide is not metabolized by cytochrome P450 enzymes.[6][12] Its clearance in patients with end-stage renal disease is primarily driven by hemodialysis.[3][6]
Quantitative Data Summary
The functional consequences of the disulfide bond are evident in the pharmacokinetic and pharmacodynamic profiles of Etelcalcetide.
| Parameter | Value / Observation | Source(s) |
| Elimination Half-Life | 3–5 days (in hemodialysis patients) | [1][2] |
| Primary Clearance Route | Hemodialysis (~60% of dose recovered in dialysate) | [3][6] |
| Plasma Protein Binding | Predominantly covalent binding to albumin via disulfide exchange. Non-covalent binding is low. | [6][12][13] |
| Metabolism | Not metabolized by CYP450 enzymes. Biotransformation via disulfide exchange. | [6][12] |
| Parameter | Efficacy Result | Source(s) |
| PTH Reduction (>30%) | 68.2% of patients (vs. 57.7% for cinacalcet) | [2] |
| PTH Reduction (>50%) | 52.4% of patients (vs. 40.2% for cinacalcet) | [2] |
| Time to PTH Reduction | Within 30 minutes post-dose | [12][13] |
| FGF23 Reduction (>30%) | 74.4% of patients (vs. 57.5% for cinacalcet) | [2] |
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Activation of the CaSR by Etelcalcetide initiates a cascade of intracellular signaling events within the parathyroid chief cells. The CaSR couples to multiple heterotrimeric G-proteins, primarily Gq/11 and Gi/o.[15][16]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC).[10][16]
-
PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[16]
-
PTH Secretion Inhibition: The resulting increase in intracellular calcium concentration is the primary signal that inhibits the synthesis and exocytosis of PTH-containing vesicles.[10]
-
Gi/o Pathway: The CaSR also signals through Gi/o to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.[15][17]
Experimental Protocol: Disulfide Bond Mapping by LC-MS/MS
Verifying the disulfide linkage in Etelcalcetide and characterizing its biotransformation products relies on mass spectrometry-based methods. The following protocol outlines a general workflow for disulfide bond analysis.
Objective: To confirm the disulfide linkage between the D-cysteine of the peptide backbone and the L-cysteine moiety.
Materials:
-
Etelcalcetide reference standard
-
Urea, Tris buffer, Iodoacetamide (IAM), Dithiothreitol (DTT)
-
Proteolytic enzyme (e.g., Trypsin, Lys-C)
-
Formic Acid (FA)
-
HPLC-grade water and acetonitrile
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Sample Preparation (Parallel Digestions):
-
Non-Reduced Sample: a. Dissolve Etelcalcetide in a denaturing buffer (e.g., 8 M urea) to unfold the peptide. b. To prevent disulfide scrambling, block any potential free thiols by adding iodoacetamide (IAM) and incubating in the dark. c. Proceed directly to enzymatic digestion.
-
Reduced and Alkylated Sample (Control): a. Dissolve Etelcalcetide in the same denaturing buffer. b. Add a reducing agent, such as DTT, to break the disulfide bond. Incubate to ensure complete reduction. c. Alkylate the newly formed free thiols with IAM to prevent re-oxidation. d. Proceed to enzymatic digestion.
-
-
Enzymatic Digestion:
-
Dilute the denatured samples to reduce the urea concentration to <1 M, ensuring enzyme activity.
-
Add a protease (e.g., Trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).[18]
-
Incubate overnight at 37°C.[18]
-
Quench the digestion by adding formic acid to a final concentration of ~1%.[18]
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixtures onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) mode. This involves alternating between full MS scans to detect peptide masses and MS/MS scans to fragment selected peptides for sequence information.[19]
-
-
Data Analysis:
-
Compare the chromatograms of the non-reduced and reduced samples. The peptide fragment containing the intact disulfide bond will have a specific mass and retention time in the non-reduced sample.
-
In the reduced/alkylated sample, this peak will disappear and be replaced by two new peaks corresponding to the individual, now-separated peptide chains, with their cysteine residues modified by the alkylating agent (a mass increase of 57 Da for IAM).[20]
-
Analyze the MS/MS fragmentation data of the disulfide-linked peptide from the non-reduced sample. Specialized software can identify these linked peptides and confirm the connection between the specific cysteine residues.
-
Conclusion
The L-cysteine disulfide bond in Etelcalcetide is a sophisticated example of rational drug design, transcending the conventional role of a simple structural stabilizer. It is a functionally integral component that directly mediates a covalent interaction with the Calcium-Sensing Receptor, drives a unique biotransformation pathway that creates a drug reservoir with serum albumin, and ultimately defines the drug's potent, long-lasting pharmacodynamic effect and its favorable pharmacokinetic profile for hemodialysis patients. A thorough understanding of this bond's chemistry and biological activity is essential for researchers and clinicians involved in the development and application of peptide-based therapeutics.
References
- 1. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 2. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Biotransformation, and Excretion of [14C]Etelcalcetide (AMG 416) Following a Single Microtracer Intravenous Dose in Patients with Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 10. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sciex.com [sciex.com]
- 20. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Etelcalcetide Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide hydrochloride is a novel, second-generation calcimimetic agent that acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1][2] It is a synthetic peptide comprised of D-amino acids, which confers resistance to proteolytic degradation.[3] Etelcalcetide enhances the sensitivity of the CaSR to extracellular calcium, leading to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH).[1][4] This property makes it a valuable tool for in vitro studies of CaSR signaling and for the development of therapeutics targeting disorders of calcium homeostasis, such as secondary hyperparathyroidism.[4]
These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell-based assays to characterize its activity.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid.[5] Proper solubilization is critical for accurate and reproducible experimental results. The solubility in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Water | ≥ 50 mg/mL | [6] Can be used to prepare high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] Suitable for preparing working solutions for direct application to cells. |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] Can be used as a solvent for stock solutions. Ensure final DMSO concentration in cell culture is non-toxic (typically ≤ 0.5%). |
Stock Solution Preparation and Storage
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for aqueous solutions)
Protocol for 10 mM Aqueous Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. The molecular weight of this compound is approximately 1084.7 g/mol .
-
Solubilization: Add the calculated volume of sterile water to achieve a 10 mM concentration. For example, for 1 mg of this compound, add approximately 92.2 µL of water.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Sterilization (Optional): For aqueous solutions, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to cell culture media.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solubilization: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex thoroughly until the powder is fully dissolved.
-
Aliquoting and Storage: Aliquot and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below the toxicity threshold for the specific cell line being used.
Experimental Protocols
Intracellular Calcium Mobilization Assay in HEK293 Cells Expressing CaSR
This assay measures the ability of Etelcalcetide to activate the CaSR, leading to an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed the CaSR-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 4 x 10⁴ to 8 x 10⁴ cells per well). Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare the fluorescent calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves mixing with Pluronic F-127 to aid in cell loading.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Compound Addition:
-
Prepare a dilution series of this compound in HBSS at concentrations 2-fold or 5-fold higher than the final desired concentrations.
-
Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.
-
After a short baseline reading, add the Etelcalcetide dilutions to the respective wells.
-
-
Data Acquisition: Continue to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 1-5 seconds for a period of 1-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of Etelcalcetide and plot the dose-response curve to determine the EC50 value.
Parathyroid Hormone (PTH) Secretion Assay in Primary Parathyroid Cells
This assay directly measures the primary pharmacological effect of Etelcalcetide – the inhibition of PTH secretion.
Materials:
-
Primary parathyroid cells (e.g., from rodent models or human tissue)
-
Appropriate culture medium for primary parathyroid cells
-
24-well or 48-well cell culture plates
-
This compound stock solution
-
Assay buffer with varying concentrations of extracellular calcium
-
Human or rat PTH ELISA kit
-
Cell lysis buffer (for normalization to total protein or cell number)
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Isolate and seed primary parathyroid cells in multi-well plates according to established protocols. Allow the cells to adhere and recover.
-
Pre-incubation: Gently wash the cells with a low-calcium assay buffer. Pre-incubate the cells in this buffer for a defined period (e.g., 30-60 minutes) to establish a basal level of PTH secretion.
-
Treatment:
-
Prepare treatment solutions containing a fixed concentration of extracellular calcium (e.g., physiological or slightly elevated) and a dilution series of this compound.
-
Remove the pre-incubation buffer and add the treatment solutions to the cells.
-
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. This will be used to measure the amount of secreted PTH.
-
PTH Measurement: Quantify the PTH concentration in the collected supernatants using a validated ELISA kit, following the manufacturer's instructions.
-
Cell Lysis and Normalization: Lyse the cells remaining in the wells and determine the total protein content or cell number for each well. Normalize the measured PTH concentrations to the total protein or cell number to account for any variations in cell density.
-
Data Analysis: Plot the normalized PTH secretion as a function of Etelcalcetide concentration to generate a dose-response curve and calculate the IC50 value.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological activity of this compound from published studies.
Table 1: In Vitro Activity of Etelcalcetide on CaSR Activation
| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| HEK293T expressing human CaSR | Intracellular Calcium Mobilization | Increase in intracellular Ca²⁺ | 0.53 | [7] |
Table 2: In Vitro Activity of Etelcalcetide on PTH Secretion
| Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| Primary human parathyroid cells | PTH Secretion | Inhibition of PTH secretion | 0.42 - 20.8* |
*The wide range of IC50 values in primary human parathyroid cells may reflect patient-to-patient variability and differences in CaSR expression levels.
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by Etelcalcetide.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Experimental workflow for an intracellular calcium mobilization assay using Etelcalcetide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Formulary Drug Review: Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Hyperparathyroidism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etelcalcetide Administration in Rat Models of Renal Insufficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etelcalcetide is a novel calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), effectively reducing parathyroid hormone (PTH) levels.[1][2] It is used in the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] Preclinical studies in rodent models of renal insufficiency are crucial for understanding the efficacy, pharmacokinetics, and pharmacodynamics of etelcalcetide. These application notes provide detailed protocols for the administration of etelcalcetide in two commonly used rat models of renal insufficiency: the adenine-induced CKD model and the 5/6 nephrectomy model.
Data Presentation
The following tables summarize quantitative data from studies administering etelcalcetide to rat models of renal insufficiency.
Table 1: Etelcalcetide Administration in Adenine-Induced Chronic Kidney Disease (CKD) Rat Model
| Parameter | Vehicle Control | Etelcalcetide-Treated | Reference |
| Animal Model | Male Wistar rats | Male Wistar rats | [3] |
| Induction of CKD | 0.75% adenine in diet for 4 weeks | 0.75% adenine in diet for 4 weeks | [3] |
| Etelcalcetide Dose | Vehicle (10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5) | 0.3 mg/kg, subcutaneously, once a day for 4 weeks | [4] |
| Plasma PTH (pg/mL) | Significantly elevated | Significant reduction of approximately 33% compared to vehicle | [4] |
| Serum Calcium (mg/dL) | Elevated | Significantly lower than vehicle-treated uremic rats | [3] |
| Serum Phosphorus (mg/dL) | Elevated | Significantly lower than vehicle-treated uremic rats | [3] |
| Aortic Calcium Content | Significantly elevated | Significantly lower than vehicle-treated uremic rats | [3] |
Table 2: Etelcalcetide Administration in 5/6 Nephrectomy (Nx) Rat Model
| Parameter | Vehicle Control | Etelcalcetide-Treated | Reference |
| Animal Model | Male Sprague-Dawley rats | Male Sprague-Dawley rats | [5] |
| Induction of CKD | 5/6 nephrectomy and high phosphate diet | 5/6 nephrectomy and high phosphate diet | [5] |
| Etelcalcetide Dose | Vehicle | 0.3, 1, or 3 mg/kg, subcutaneously, three times weekly for 6 weeks | [5] |
| Plasma PTH | Significantly elevated | Dose-dependent reduction | [6] |
| Serum Calcium | Altered | Dose-dependent changes | [6] |
Experimental Protocols
Induction of Renal Insufficiency in Rat Models
Two common methods for inducing CKD in rats are the adenine-induced model and the 5/6 nephrectomy model.
a) Adenine-Induced Chronic Kidney Disease (CKD) Model
This non-invasive method induces tubulointerstitial nephritis and progressive renal failure.[7]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rat chow
-
Adenine powder
-
-
Procedure:
-
Prepare a diet containing 0.75% (w/w) adenine mixed into the standard rat chow.[3][7]
-
Provide the adenine-containing diet to the rats ad libitum for a period of 4 weeks.[3]
-
Monitor the animals regularly for signs of illness, body weight, and food and water intake.
-
At the end of the 4-week period, confirm the development of renal insufficiency by measuring serum creatinine and blood urea nitrogen (BUN) levels.
-
b) 5/6 Nephrectomy (Nx) Model
This surgical model results in a reduction of renal mass, leading to hypertension and progressive renal damage.
-
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
-
Procedure:
-
Anesthetize the rat.
-
Perform a flank incision to expose the left kidney.
-
Ligate and remove two-thirds of the left kidney.
-
Suture the incision.
-
Allow the animal to recover for one week.
-
Perform a second surgery to expose and remove the entire right kidney.[6]
-
Suture the incision and allow the animal to recover.
-
To further induce secondary hyperparathyroidism, rats can be fed a high phosphate diet.[5]
-
Etelcalcetide Administration Protocol
-
Materials:
-
Etelcalcetide hydrochloride
-
Vehicle solution (e.g., 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5)[4]
-
Syringes and needles for subcutaneous injection
-
-
Procedure:
-
Prepare the etelcalcetide solution in the appropriate vehicle to the desired concentration (e.g., for a 0.3 mg/kg dose).
-
Administer the etelcalcetide solution or vehicle to the rats via subcutaneous injection. The frequency of administration can be once daily or three times a week, depending on the study design.[4][5]
-
Continue the administration for the specified duration of the study (e.g., 4 to 6 weeks).
-
Blood Sampling and Biochemical Analysis
-
Blood Sampling:
-
Biochemical Analysis:
Mandatory Visualizations
Signaling Pathway of Etelcalcetide Action
Etelcalcetide is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR).[1] It binds to the CaSR and enhances its activation by extracellular calcium. This activation on parathyroid chief cells leads to a decrease in PTH secretion.[1]
Caption: Etelcalcetide's mechanism of action on the CaSR signaling pathway.
Experimental Workflow
The following diagram illustrates the general experimental workflow for administering etelcalcetide in a rat model of renal insufficiency.
Caption: Experimental workflow for etelcalcetide administration in rat models.
References
- 1. neoteryx.com [neoteryx.com]
- 2. researchgate.net [researchgate.net]
- 3. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioclima.ro [bioclima.ro]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. Standardization of A Physiologic Hypoparathyroidism Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
RP-HPLC method development and validation for Etelcalcetide analysis
Application Notes & Protocols for RP-HPLC Analysis of Etelcalcetide
Introduction
Etelcalcetide is a calcimimetic agent administered intravenously to treat secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.[1][2] It functions by binding to and activating the calcium-sensing receptor in the parathyroid gland.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Etelcalcetide in bulk drug and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the determination of Etelcalcetide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are based on published and validated methods, ensuring precision, accuracy, and stability-indicating capabilities as per the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6]
Method 1: Isocratic RP-HPLC for Quantification of Etelcalcetide
This method provides a simple, rapid, and precise isocratic RP-HPLC technique for the quantification of Etelcalcetide in bulk and parenteral dosage forms.
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Shimadzu HPLC with LC-20 AD binary gradient pump, SPD-20A UV detector |
| Column | C18G (250 mm x 4.6 mm, 5 µm)[3][4][5] |
| Mobile Phase | Acetonitrile : Methanol : Water (25:45:30 v/v/v)[3][4][5] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Detection Wavelength | 238 nm[3][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 6.201 min[3][4][5] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Precisely mix 250 mL of HPLC grade acetonitrile, 450 mL of HPLC grade methanol, and 300 mL of HPLC grade water.[4]
-
Sonicate the mixture for 10 minutes to degas.[4]
-
Filter the mobile phase through a 0.45 µm membrane filter.[4]
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of pure Etelcalcetide and transfer it into a 50 mL volumetric flask.[4]
-
Add the mobile phase to dissolve the drug completely and make up the volume to the mark.[4]
3. Preparation of Working Standard Solution (100 µg/mL):
-
Further dilute the standard stock solution with the mobile phase to obtain a final concentration of 100 µg/mL.[4]
4. Sample Preparation:
-
For parenteral dosage forms, dilute the formulation with the mobile phase to achieve a concentration within the linearity range.
5. System Suitability:
-
Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
%RSD of peak areas: ≤ 2.0
-
6. Analysis Procedure:
-
Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and calculate the amount of Etelcalcetide in the sample by comparing the peak area with that of the standard.
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 3.75 - 22.5 µg/mL[3][4][5][7] |
| Correlation Coefficient (r²) | 0.9999[3][4][5][7] |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (% RSD) | < 2.0%[2] |
| Robustness | The method remains unaffected by small, deliberate variations in flow rate and mobile phase composition. |
| Limit of Detection (LOD) | Method is sensitive for the detection of low concentrations. |
| Limit of Quantification (LOQ) | Method is sensitive for the quantification of low concentrations. |
Workflow for Method 1 Development and Validation
Caption: Workflow for the development and validation of the isocratic RP-HPLC method.
Method 2: Stability-Indicating Isocratic RP-HPLC for Etelcalcetide
This method is designed to be stability-indicating, capable of separating Etelcalcetide from its degradation products formed under various stress conditions.[1]
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Waters HPLC with UV detector |
| Column | Inertsil ODS (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | OPA Buffer : Methanol (50:50 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 235 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (25°C)[1] |
| Run Time | 8 min[1] |
| Retention Time | Approximately 4.653 min[1][2] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare Ortho-Phosphoric Acid (OPA) buffer and filter it.
-
Mix the OPA buffer and HPLC grade methanol in a 50:50 ratio.[1][2]
-
Degas the mobile phase by sonication.
2. Preparation of Standard Solution:
-
Accurately weigh and transfer 100 mg of Etelcalcetide into a 10 mL volumetric flask.[1]
-
Add about 7 mL of the diluent (mobile phase) and sonicate to dissolve.[1]
-
Make up the volume to the mark with the diluent.[1]
-
Further dilute to obtain a working concentration within the linear range.
3. Forced Degradation Studies Protocol:
-
Acid Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N HCl and keep for a specified time. Neutralize the solution before injection.[1]
-
Base Degradation: To 0.6 mL of the stock solution, add 3 mL of 0.1N NaOH and keep for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: To 0.6 mL of the stock solution, add 1 mL of 30% w/v hydrogen peroxide.[1]
-
Thermal Degradation: Keep the drug sample in a hot air oven at 110°C for 3 hours.[1]
-
Photolytic Degradation: Expose the drug solution to UV light for a specified duration.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for 30-40 minutes.[1]
-
Inject the blank, standard, sample, and degraded sample solutions.
-
Monitor the chromatograms for the appearance of any degradation peaks and assess the peak purity of the main Etelcalcetide peak.
Method Validation Summary
| Validation Parameter | Result |
| Linearity | The method demonstrates good linearity over the tested concentration range. |
| Correlation Coefficient (r²) | 0.999[1][2] |
| Accuracy (% Recovery) | High percentage recovery indicates the accuracy of the method. |
| Precision (% RSD) | Low %RSD values for intraday and interday precision studies.[1] |
| Specificity | The method is specific, as shown by the separation of the drug from its degradation products. |
| Limit of Detection (LOD) | 3.00 µg/mL (based on S/N ratio)[1] |
| Limit of Quantification (LOQ) | 9.98 µg/mL (based on S/N ratio)[1] |
Forced Degradation Results Summary
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1N HCl) | Significant | Degradation peaks observed. |
| Base Hydrolysis (0.1N NaOH) | Significant | Degradation peaks observed. |
| Oxidation (30% H₂O₂) | Significant | Degradation peaks observed.[1] |
| Thermal (110°C) | Moderate | Degradation observed.[1] |
| Photolytic (UV light) | Slight | Minor degradation observed. |
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating RP-HPLC method.
Conclusion
The described RP-HPLC methods are suitable for the routine quality control and stability testing of Etelcalcetide. Method 1 offers a straightforward approach for quantification, while Method 2 provides a robust, stability-indicating assay. The choice of method will depend on the specific analytical requirements. It is essential to perform system suitability tests before each analytical run to ensure the continued validity of the results. All methods should be validated in accordance with ICH guidelines to ensure they are fit for their intended purpose.[8][9]
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ETELCALCETIDE IN BULK AND ITS DOSAGE FORM USING RP-HPLC [zenodo.org]
- 3. rjptonline.org [rjptonline.org]
- 4. RP-HPLC Method for Quantification of Etelcalcetide in Bulk and Parentral Dosage Form - ProQuest [proquest.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Application Notes and Protocols for Utilizing Etelcalcetide in HEK293 Cells Expressing the Human Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide is a novel calcimimetic agent that acts as a positive allosteric modulator and a direct agonist of the human calcium-sensing receptor (CaSR).[1][2] This synthetic peptide is utilized in research to investigate the signaling pathways and physiological roles of the CaSR. This document provides detailed application notes and protocols for the use of Etelcalcetide in Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human CaSR. These cells provide a robust in vitro model system to study the pharmacological properties of Etelcalcetide and its downstream cellular effects.
Mechanism of Action and Signaling Pathways
Etelcalcetide binds to the extracellular domain of the CaSR, enhancing its sensitivity to extracellular calcium and also directly activating it.[2] The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways upon activation:
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic free calcium concentration ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).
-
Gi/o Pathway: The CaSR also couples to the Gi/o protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Furthermore, activation of the CaSR can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event that can be mediated by both Gq/11 and Gi/o pathways.
Data Presentation
The following table summarizes the quantitative data for Etelcalcetide's activity in HEK293 cells expressing the human CaSR.
| Parameter | Value | Cell Line | Experimental Condition |
| EC50 (Intracellular Calcium Mobilization) | 0.53 µM | HEK293T-hCaSR | In the presence of 1.0 mM extracellular calcium |
| EC50 (ERK Phosphorylation) | Data not available | - | - |
Mandatory Visualizations
Caption: Etelcalcetide signaling pathway in HEK293-hCaSR cells.
Caption: General experimental workflow for Etelcalcetide assays.
Experimental Protocols
HEK293 Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and transient transfection with a plasmid encoding the human calcium-sensing receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Plasmid DNA encoding human CaSR (hCaSR)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates and other standard cell culture plastics
Protocol:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-3 minutes at 37°C. Neutralize trypsin with complete growth medium and re-seed at the desired density.
-
-
Transfection:
-
The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.
-
On the day of transfection, when cells are approximately 70-80% confluent, prepare the DNA-lipid complexes.
-
For each well, dilute 2.5 µg of hCaSR plasmid DNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to each well.
-
Incubate the cells for 24-48 hours before proceeding with the downstream assays.
-
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration upon stimulation with Etelcalcetide.
Materials:
-
HEK293 cells transiently expressing hCaSR
-
96-well black, clear-bottom assay plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1.0 mM CaCl2
-
Etelcalcetide stock solution (in a suitable solvent, e.g., water or DMSO)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating:
-
24 hours post-transfection, harvest the HEK293-hCaSR cells and seed them into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the growth medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Assay and Measurement:
-
Prepare a dilution series of Etelcalcetide in HBSS at 2X the final desired concentrations.
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Inject 100 µL of the 2X Etelcalcetide dilutions into the respective wells.
-
Continue recording the fluorescence for at least 3-5 minutes to capture the peak and subsequent decline in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing ΔF as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the Etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation of ERK1/2 in response to Etelcalcetide stimulation.
Materials:
-
HEK293 cells transiently expressing hCaSR
-
6-well plates
-
Serum-free DMEM
-
Etelcalcetide stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
24 hours post-transfection, replace the growth medium with serum-free DMEM and incubate the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Prepare various concentrations of Etelcalcetide in serum-free DMEM.
-
Treat the cells with the different concentrations of Etelcalcetide for a predetermined time (e.g., 5, 10, 15 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample.
-
Normalize the data to the untreated control.
-
Plot the normalized p-ERK/t-ERK ratio against the logarithm of the Etelcalcetide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize Etelcalcetide in studying the human calcium-sensing receptor in a HEK293 cell-based system. These assays are fundamental for characterizing the potency and signaling mechanisms of Etelcalcetide and other CaSR modulators, thereby facilitating drug discovery and a deeper understanding of CaSR biology.
References
Application Note: Generating a Dose-Response Curve for Etelcalcetide
Audience: Researchers, scientists, and drug development professionals.
Introduction Etelcalcetide (brand name Parsabiv) is a novel, intravenous calcimimetic agent used for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2][3] SHPT is a common complication of CKD characterized by elevated parathyroid hormone (PTH) levels, which can lead to significant bone and cardiovascular complications.[4][5] Etelcalcetide functions by allosterically modulating the calcium-sensing receptor (CaSR), a key regulator of PTH secretion.[1][2][6] Establishing a precise dose-response relationship is critical for understanding its pharmacological profile and determining therapeutic dosing regimens.
This document provides a detailed guide for generating comprehensive dose-response curves for Etelcalcetide using a combination of in vitro, ex vivo, and in vivo experimental models.
Mechanism of Action Etelcalcetide is a synthetic peptide that acts as an allosteric activator of the CaSR located on the surface of parathyroid chief cells.[3][6] It binds to the extracellular domain of the CaSR, enhancing its sensitivity to extracellular calcium.[6] This amplified activation of the CaSR, a G-protein coupled receptor (GPCR), triggers a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is the primary signal that inhibits the synthesis and secretion of PTH.[7]
Caption: Etelcalcetide's mechanism of action on the parathyroid chief cell.
Experimental Protocols
A multi-tiered approach is recommended to construct a robust dose-response profile for Etelcalcetide. This involves progressing from controlled in vitro systems that assess direct receptor activity to in vivo models that reflect the integrated physiological response.
Caption: Overall experimental workflow for Etelcalcetide dose-response analysis.
Protocol 1: In Vitro Intracellular Calcium (Ca2+) Mobilization Assay
Objective: To quantify the potency (EC50) of Etelcalcetide by measuring its ability to induce Ca2+ flux in cells stably expressing the human Calcium-Sensing Receptor (CaSR).
Methodology: This protocol utilizes a fluorescent, cell-permeable dye that reports changes in intracellular Ca2+ concentration. The assay is performed in a high-throughput microplate format using a fluorescence plate reader.[7][8]
Materials:
-
HEK293 cells stably expressing human CaSR (HEK293-CaSR)
-
Cell culture medium (e.g., DMEM/F-12) with FBS, antibiotics
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
FLIPR Calcium Assay Kit (or similar, e.g., Fura-2 AM, Fluo-4 AM)[8][9]
-
Etelcalcetide stock solution (in water or appropriate buffer)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black-wall, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with fluidics injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed HEK293-CaSR cells into black-wall, clear-bottom microplates at an optimized density and allow them to adhere overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's protocol) to each well. Incubate for 30-60 minutes at 37°C in the dark.[10]
-
Compound Plate Preparation: Prepare a serial dilution of Etelcalcetide in Assay Buffer in a separate plate. Recommended concentration range: 1 pM to 10 µM. Include wells with buffer only (vehicle control) and a positive control (e.g., a high concentration of extracellular Ca2+ or Ionomycin).
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to inject the Etelcalcetide dilutions (and controls) from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the vehicle control as 0% and a maximal response control as 100%.
-
Plot the normalized response against the logarithm of the Etelcalcetide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation: Table 1
| Etelcalcetide Conc. (nM) | Raw Fluorescence (RFU) | Normalized Response (%) |
|---|---|---|
| 0 (Vehicle) | 1500 | 0 |
| 0.01 | 1650 | 3.3 |
| 0.1 | 2500 | 22.2 |
| 1 | 4800 | 73.3 |
| 10 | 5500 | 88.9 |
| 100 | 5900 | 97.8 |
| 1000 | 6000 | 100.0 |
| 10000 | 6010 | 100.2 |
Protocol 2: Ex Vivo Parathyroid Hormone (PTH) Secretion Assay
Objective: To determine the dose-dependent inhibitory effect (IC50) of Etelcalcetide on PTH secretion from primary parathyroid tissue or cells.
Methodology: This protocol involves incubating isolated parathyroid cells or tissue slices with varying concentrations of Etelcalcetide. The amount of PTH released into the culture supernatant is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Freshly isolated parathyroid glands (e.g., from bovine or rodent models)
-
Collagenase solution for tissue digestion
-
Incubation Buffer (e.g., Hanks' Balanced Salt Solution with defined Ca2+ concentration)
-
Etelcalcetide stock solution
-
Low-adhesion culture plates
-
Centrifuge
Procedure:
-
Parathyroid Cell Isolation: Mince parathyroid tissue and digest with a collagenase solution to obtain a single-cell suspension or prepare thin tissue slices.
-
Cell Incubation: Aliquot the parathyroid cells or tissue slices into wells of a low-adhesion plate containing Incubation Buffer.
-
Etelcalcetide Treatment: Add serial dilutions of Etelcalcetide to the wells. Recommended concentration range: 1 nM to 50 µM. Include a vehicle control (0 nM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow for PTH secretion.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells/tissue. Carefully collect the supernatant, which contains the secreted PTH.
-
PTH Quantification: Measure the concentration of PTH in each supernatant sample using a validated iPTH ELISA kit, following the manufacturer’s instructions.[12][13]
-
Data Analysis:
-
Calculate the percentage inhibition of PTH secretion for each Etelcalcetide concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Etelcalcetide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Table 2
| Etelcalcetide Conc. (nM) | PTH in Supernatant (pg/mL) | % Inhibition of PTH Secretion |
|---|---|---|
| 0 (Vehicle) | 1200 | 0 |
| 1 | 1150 | 4.2 |
| 10 | 950 | 20.8 |
| 100 | 620 | 48.3 |
| 1000 | 250 | 79.2 |
| 10000 | 110 | 90.8 |
| 50000 | 105 | 91.3 |
Protocol 3: In Vivo Dose-Response Study in an SHPT Animal Model
Objective: To evaluate the dose-dependent efficacy of intravenously administered Etelcalcetide in reducing plasma PTH and serum calcium levels in a relevant animal model of SHPT.
Methodology: A uremic rodent model (e.g., 5/6 nephrectomized rat) is commonly used to mimic human CKD-induced SHPT.[4] Animals receive single intravenous bolus injections of Etelcalcetide at various doses, and blood samples are collected over time to assess PTH and calcium levels.
Caption: Workflow for the in vivo Etelcalcetide dose-response study.
Materials:
-
5/6 nephrectomized rats (or other suitable SHPT model)
-
Etelcalcetide formulated for intravenous administration
-
Vehicle control (e.g., saline)
-
Blood collection supplies (e.g., EDTA and serum separator tubes)
-
Anesthesia (if required for blood collection)
-
PTH ELISA kit and calcium colorimetric assay kit
Procedure:
-
Model Acclimatization: Allow SHPT animals to acclimate. Collect baseline blood samples to confirm elevated PTH levels.
-
Group Assignment: Randomly assign animals to different dose groups (e.g., n=6-8 per group).
-
Group 1: Vehicle
-
Group 2: Low Dose Etelcalcetide
-
Group 3: Mid Dose Etelcalcetide
-
Group 4: High Dose Etelcalcetide
-
Note: Doses should be selected based on literature or preliminary range-finding studies.
-
-
Dosing: Administer a single intravenous bolus of the assigned dose of Etelcalcetide or vehicle.
-
Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., 0, 0.5, 1, 4, 8, 24, and 48 hours). PTH levels decrease rapidly, within 30 minutes post-dose.[1][14]
-
Sample Processing: Process blood to obtain plasma (for PTH) and serum (for calcium). Store samples at -80°C until analysis.
-
Biochemical Analysis: Measure intact PTH and serum calcium concentrations using appropriate assay kits.
-
Data Analysis:
-
For each dose group, calculate the mean percent reduction in PTH from baseline at each time point.
-
Determine the maximum PTH reduction (nadir) and the area under the effect curve (AUEC) for PTH reduction.
-
Plot the maximum PTH reduction or AUEC against the Etelcalcetide dose to generate the in vivo dose-response curve.
-
Data Presentation: Table 3
| Dose Group (mg/kg) | Baseline PTH (pg/mL) | Max % PTH Reduction from Baseline | Serum Calcium at 24h (mg/dL) |
|---|---|---|---|
| 0 (Vehicle) | 1550 ± 120 | 5 ± 3 | 10.2 ± 0.4 |
| 0.1 | 1610 ± 150 | 35 ± 8 | 9.5 ± 0.5 |
| 0.5 | 1580 ± 130 | 68 ± 10 | 8.8 ± 0.6 |
| 2.0 | 1630 ± 140 | 85 ± 6 | 8.1 ± 0.5 |
Note: Data are presented as Mean ± SEM.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 4. Treatment of secondary hyperparathyroidism: the clinical utility of etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. cloud-clone.com [cloud-clone.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Parathyroid Hormone (PTH), Intact, Plasma or Serum - Network Reference Lab [nrl.testcatalog.org]
- 14. A Single- and Multiple-Dose, Multicenter Study of Etelcalcetide in Japanese Hemodialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Measuring PTH Secretion from Primary Rat Parathyroid Cells with Etelcalcetide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis. Its secretion from the parathyroid glands is tightly controlled by the calcium-sensing receptor (CaSR), a G protein-coupled receptor on the surface of parathyroid cells.[1][2] Etelcalcetide is a calcimimetic agent that acts as an allosteric modulator of the CaSR.[3][4] By binding to the extracellular domain of the CaSR, Etelcalcetide enhances the receptor's sensitivity to extracellular calcium, leading to a decrease in PTH secretion.[3][5][6] This makes Etelcalcetide an important therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease.[5][6][7] This application note provides detailed protocols for isolating and culturing primary rat parathyroid cells, treating them with Etelcalcetide, and measuring the subsequent changes in PTH secretion.
Signaling Pathway of Etelcalcetide Action
The following diagram illustrates the signaling pathway activated by Etelcalcetide in a parathyroid cell.
Experimental Workflow
The overall experimental workflow for measuring the effect of Etelcalcetide on PTH secretion from primary rat parathyroid cells is depicted below.
Protocols
1. Isolation and Culture of Primary Rat Parathyroid Cells
This protocol is adapted from methodologies described for the isolation and culture of primary parathyroid cells.[8][9][10][11]
Materials:
-
Male Wistar rats
-
Collagenase Type I
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Optional: Antibodies for cell sorting (e.g., anti-CaSR, anti-EpCAM)[8][9][10]
Procedure:
-
Euthanize rats according to institutional guidelines.
-
Surgically excise the parathyroid glands, which are located near the thyroid gland.
-
Mince the tissue into small pieces in cold DMEM/F12.
-
Digest the tissue with Collagenase Type I (concentration and time to be optimized) at 37°C with gentle agitation.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Wash the cells with DMEM/F12 containing 10% FBS to inactivate the collagenase.
-
(Optional) For a purer culture, cells can be sorted using fluorescence-activated cell sorting (FACS) with antibodies against parathyroid cell markers like CaSR and EpCAM.[8][9][10]
-
Plate the cells in culture dishes pre-coated with an appropriate extracellular matrix component (e.g., collagen) in DMEM/F12 supplemented with 10% FBS and Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Etelcalcetide Treatment and Sample Collection
Materials:
-
Primary rat parathyroid cells in culture
-
Etelcalcetide
-
Culture medium with varying calcium concentrations
-
Phosphate-buffered saline (PBS)
Procedure:
-
Once the primary parathyroid cells have formed a confluent monolayer, replace the culture medium with a low-serum or serum-free medium for a pre-incubation period (e.g., 2-4 hours).
-
Prepare working solutions of Etelcalcetide in culture medium at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Prepare control wells with vehicle (the solvent used to dissolve Etelcalcetide).
-
Aspirate the pre-incubation medium and add the medium containing the different concentrations of Etelcalcetide or vehicle to the respective wells.
-
Incubate the cells for a defined period (e.g., 30 minutes to 3 hours) at 37°C.[3]
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for PTH measurement.
-
Store the supernatant at -80°C until the PTH assay is performed.
3. Measurement of PTH Secretion by ELISA
This protocol is a general guideline for using a commercially available rat intact PTH ELISA kit.[12][13][14][15] Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Rat Intact PTH ELISA Kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Prepare the standards and samples according to the kit's instructions. This may involve dilution of the collected supernatants.
-
Add the standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody (e.g., a biotinylated anti-PTH antibody).
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the PTH concentration in the samples based on the standard curve.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described.
Table 1: Effect of Etelcalcetide on PTH Secretion from Primary Rat Parathyroid Cells
| Etelcalcetide Concentration (µM) | Mean PTH Concentration (pg/mL) | Standard Deviation (pg/mL) | % Inhibition of PTH Secretion |
| 0 (Vehicle) | 1500 | 120 | 0% |
| 0.1 | 1250 | 98 | 16.7% |
| 0.5 | 800 | 75 | 46.7% |
| 1.0 | 550 | 60 | 63.3% |
| 5.0 | 300 | 45 | 80.0% |
| 10.0 | 250 | 38 | 83.3% |
Table 2: Time-Course of Etelcalcetide-Mediated Inhibition of PTH Secretion
| Time (minutes) | PTH Concentration (pg/mL) - Vehicle | PTH Concentration (pg/mL) - 1 µM Etelcalcetide |
| 0 | 50 | 52 |
| 30 | 850 | 350 |
| 60 | 1480 | 560 |
| 120 | 2500 | 800 |
| 180 | 3200 | 1100 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between increasing Etelcalcetide concentration and the expected biological response.
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of Etelcalcetide on PTH secretion in a physiologically relevant primary cell model. These methods are valuable for preclinical drug development and for studying the molecular mechanisms of CaSR modulation. The provided diagrams and data tables serve as a clear framework for experimental design and data interpretation.
References
- 1. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - Ma- Gland Surgery [gs.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. sceti.co.jp [sceti.co.jp]
- 13. Rat PTH ELISA Kit [ABIN579027] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 14. Rat Parathyroid hormone (PTH) Elisa Kit – AFG Scientific [afgsci.com]
- 15. sceti.co.jp [sceti.co.jp]
Protocol for Adenine-Induced Secondary Hyperparathyroidism in Rodents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for inducing secondary hyperparathyroidism in rodents using an adenine-rich diet. This model is a well-established and widely used method to mimic the pathophysiology of chronic kidney disease-mineral and bone disorder (CKD-MBD) observed in humans. The administration of adenine leads to the development of chronic kidney disease (CKD), which in turn causes disturbances in mineral metabolism, including hyperphosphatemia, hypocalcemia, and consequently, secondary hyperparathyroidism.[1][2][3] This animal model is invaluable for studying the mechanisms of CKD-MBD and for the preclinical evaluation of novel therapeutic agents.
Pathophysiology Overview
Oral administration of adenine is metabolized to 2,8-dihydroxyadenine (2,8-DHA).[2] This compound is poorly soluble and precipitates within the renal tubules, leading to crystal-induced tubular injury, interstitial inflammation, and fibrosis.[2][3] The progressive loss of renal function impairs the excretion of phosphate, leading to hyperphosphatemia.[1][3] Furthermore, the damaged kidneys have a reduced capacity to synthesize calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D.[4] The combination of hyperphosphatemia and low calcitriol levels leads to hypocalcemia. In response to these mineral imbalances, the parathyroid glands are stimulated to synthesize and secrete parathyroid hormone (PTH) in an attempt to restore calcium and phosphate homeostasis, resulting in secondary hyperparathyroidism.[3][5]
Signaling Pathway of Adenine-Induced Secondary Hyperparathyroidism
Experimental Protocols
The following protocols describe the induction of secondary hyperparathyroidism in rats and mice using an adenine-supplemented diet. The choice of rodent species and the duration of adenine administration can be adjusted to achieve the desired severity of CKD and secondary hyperparathyroidism.[2]
General Experimental Workflow
Protocol for Rats
-
Animals: Male Wistar or Sprague-Dawley rats, 8 weeks of age, are commonly used.[3][4]
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow the rats to acclimatize for at least one week before the start of the experiment.
-
Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine.[2][3] This can be achieved by mixing adenine powder with standard rodent chow.
-
Induction Phase: Feed the rats the adenine-supplemented diet for 4 to 8 weeks. The duration can be adjusted based on the desired severity of renal failure.[3]
-
Monitoring: Monitor the body weight and food and water intake of the animals regularly (e.g., twice a week). Observe for any clinical signs of distress.
-
Sample Collection: At the end of the induction period, collect blood samples via cardiac puncture or tail vein for biochemical analysis. Euthanize the animals and collect kidneys, parathyroid glands, and femurs for histological analysis.
Protocol for Mice
-
Animals: Male C57BL/6J mice are a commonly used strain.[5][6]
-
Housing: Similar to rats, house mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period.
-
Diet Preparation: Prepare a casein-based diet containing 0.2% (w/w) adenine.[5][6] A casein-based diet is recommended to improve the palatability and consumption of the adenine-containing food by mice.[7]
-
Induction Phase: The induction period for mice is typically 6 weeks.[5][6]
-
Monitoring: Monitor body weight, food and water consumption, and overall health status of the mice regularly.
-
Sample Collection: Collect blood and tissues as described for the rat protocol.
Data Presentation
The following tables summarize the expected quantitative data from studies using the adenine-induced secondary hyperparathyroidism model.
Table 1: Biochemical Parameters in Adenine-Induced CKD and Secondary Hyperparathyroidism in Rats
| Parameter | Control Group | Adenine-Treated Group | Reference |
| Serum Creatinine (mg/dL) | ~0.3 - 0.5 | > 1.5 | [3][4][8] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~15 - 25 | > 70 | [4][8] |
| Serum Phosphorus (mg/dL) | ~4 - 6 | > 10 | [3][4] |
| Serum Calcium (mg/dL) | ~9 - 11 | Normal or Decreased | [3][4] |
| Serum PTH (pg/mL) | ~20 - 50 | > 400 | [3][8] |
Table 2: Bone Histomorphometry and Densitometry in Adenine-Treated Rats
| Parameter | Control Group | Adenine-Treated Group | Reference |
| Bone Mineral Density (BMD) | Normal | Decreased | [3][9] |
| Cortical Porosity (%) | Low | Increased | [5][6] |
| Osteoclast Surface/Bone Surface (%) | Normal | Increased | [5] |
| Bone Formation Rate/Bone Surface (μm³/μm²/day) | Normal | Variable (may be increased or decreased depending on duration) | [5] |
Key Experimental Methodologies
Biochemical Analysis
-
Serum Collection: Collect whole blood and allow it to clot at room temperature. Centrifuge at approximately 2000 x g for 15 minutes to separate the serum.
-
Parameter Measurement: Use commercially available assay kits for the quantitative determination of serum creatinine, BUN, phosphorus, calcium, and intact PTH. Automated clinical chemistry analyzers are often used for these measurements.[4]
Histological Analysis
-
Tissue Fixation: Fix the collected kidneys, parathyroid glands, and bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification (for bone): Decalcify femurs in a suitable decalcifying solution (e.g., EDTA-based solution) for several days to weeks until the bone is soft.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 μm thick sections using a microtome. Stain kidney sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tubular injury and fibrosis, respectively.[9] Stain bone sections with H&E to visualize bone structure and cellular components.
By following these detailed protocols and application notes, researchers can successfully establish and utilize the adenine-induced model of secondary hyperparathyroidism for their studies in CKD-MBD and related drug development.
References
- 1. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH | PLOS One [journals.plos.org]
- 6. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic kidney disease induced by adenine: a suitable model of growth retardation in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Solid-Phase versus Liquid-Phase Synthesis of Etelcalcetide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etelcalcetide, a peptide-based calcimimetic agent, is a crucial therapeutic for secondary hyperparathyroidism in patients with chronic kidney disease. Its synthesis, particularly for research and development purposes, can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). This document provides a detailed comparison of these two approaches, offering insights into their respective advantages and limitations in the context of Etelcalcetide synthesis. Detailed experimental protocols for both methods are provided, alongside a quantitative summary of key performance indicators. Furthermore, the mechanism of action of Etelcalcetide, involving the allosteric modulation of the calcium-sensing receptor (CaSR), is delineated with a corresponding signaling pathway diagram.
Introduction to Etelcalcetide Synthesis
Etelcalcetide is a synthetic peptide comprised of a chain of seven D-amino acids and an L-cysteine, linked via a disulfide bond. The choice between solid-phase and liquid-phase synthesis for its production depends on various factors, including the desired scale, purity requirements, and available resources. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, simplifying purification by allowing for easy removal of excess reagents and byproducts through washing.[1][2] In contrast, LPPS is carried out entirely in solution, which can be advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1][3]
Comparative Data: Solid-Phase vs. Liquid-Phase Synthesis of Etelcalcetide
The following table summarizes key quantitative data gathered from various sources, providing a direct comparison of the two synthesis methods for Etelcalcetide.
| Parameter | Solid-Phase Synthesis (SPPS) | Liquid-Phase Synthesis (LPPS) |
| Crude Purity | 80-92%[4][5] | Not explicitly reported, but intermediates are purified at each step.[6] |
| Final Purity (after purification) | >98%[4] | >98%[6] |
| Overall Yield | 45-60%[4] | >62%[6] |
| Scalability | Well-suited for small to medium scale (mg to g). Automation is readily available.[1][2] | More amenable to large-scale production.[3] |
| Purification | Simplified due to resin-bound intermediates.[1][2] | Requires purification after each coupling step, which can be labor-intensive.[1][3] |
| Reagent Usage | Typically requires an excess of reagents to drive reactions to completion.[7] | Can be more economical with reagents for shorter peptides.[8] |
Mechanism of Action and Signaling Pathway
Etelcalcetide functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[9][10] By binding to an extracellular domain of the CaSR, Etelcalcetide sensitizes the receptor to extracellular calcium. This enhanced activation leads to the stimulation of downstream signaling pathways, primarily through the Gq/11 and Gi/o proteins. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The net effect of these signaling events in the parathyroid gland is the inhibition of parathyroid hormone (PTH) secretion.[9]
References
- 1. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. gencefebio.com [gencefebio.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. WO2017114240A1 - Method for synthesizing etelcalcetide - Google Patents [patents.google.com]
- 5. CN110054662B - Solid-phase synthesis method of Etelcalcetide - Google Patents [patents.google.com]
- 6. WO2017114238A1 - Method for synthesizing etelcalcetide - Google Patents [patents.google.com]
- 7. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Long-Term Stability Testing of Etelcalcetide Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide hydrochloride is a synthetic peptide calcimimetic agent that acts as an allosteric activator of the calcium-sensing receptor (CaSR).[1][2][3] It is utilized in the management of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.[1] Ensuring the stability of this compound stock solutions is critical for obtaining accurate and reproducible results in pre-clinical and clinical research. This document provides detailed protocols and application notes for assessing the long-term stability of this compound stock solutions, including recommended storage conditions, analytical methods for stability assessment, and potential degradation pathways.
Mechanism of Action and Signaling Pathway
Etelcalcetide allosterically modulates the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), enhancing its sensitivity to extracellular calcium.[1][2] This activation leads to the stimulation of Gαq/11 and Gαi/o protein signaling cascades. The Gαq/11 pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The cumulative effect of these pathways is the inhibition of parathyroid hormone (PTH) secretion from the parathyroid glands.
Recommended Storage Conditions for this compound Stock Solutions
Proper storage is paramount to maintaining the integrity of this compound stock solutions. The stability of the peptide is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Recommended Duration | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | -80°C | Up to 6 months | [4] |
| Dimethyl Sulfoxide (DMSO) | -20°C | Up to 1 month | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2-8°C | Not recommended for more than 24 hours |
Note: For aqueous solutions, it is advised to prepare them fresh before use. If short-term storage is necessary, sterile filtration through a 0.22 µm filter is recommended.[4] The solid, lyophilized form of this compound is stable for at least four years when stored at -20°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the preparation of stock solutions in both an organic and an aqueous solvent for use in stability studies.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Preparation: Ensure DMSO is anhydrous and PBS is sterile and at the correct pH.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
-
Dissolution in PBS:
-
Add the calculated volume of sterile PBS (pH 7.2) to a separate tube of weighed powder to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex gently to dissolve. Note that solubility in PBS is approximately 10 mg/mL.
-
-
Aliquoting: Dispense the stock solutions into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Immediately store the aliquots at the recommended temperatures (-80°C or -20°C for DMSO; for immediate use or short-term storage for PBS).
Protocol 2: Long-Term Stability Testing Using a Stability-Indicating RP-HPLC Method
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify the amount of intact this compound over time.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (OPA)
-
Mobile Phase: OPA buffer and Methanol (50:50 v/v)
-
Diluent: Mobile Phase
Procedure:
-
Preparation of Mobile Phase: Prepare the OPA buffer and mix it with methanol in a 50:50 volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in the diluent at known concentrations to generate a calibration curve.
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6, 9, 12 months), retrieve an aliquot of the stock solution from storage.
-
Thaw the sample at room temperature.
-
Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples from the stability study.
-
Record the peak area of the intact this compound. The retention time is expected to be around 4.6 minutes.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop a stability-indicating analytical method. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Treat sample with 0.1 N HCl at 60°C for 30 min | Assess degradation and formation of acid-labile products. |
| Base Hydrolysis | Treat sample with 0.1 N NaOH at 60°C for 30 min | Evaluate degradation and formation of base-labile products. |
| Oxidation | Treat sample with 30% H₂O₂ at room temperature for 30 min | Determine susceptibility to oxidation. |
| Thermal Degradation | Expose solid drug or solution to 110°C for 3 hours | Identify thermally induced degradation products. |
| Photodegradation | Expose solution to UV light (254 nm) for 24 hours | Assess light sensitivity. |
Data Presentation: Example Long-Term Stability Data
The following tables are examples of how to present long-term stability data for this compound stock solutions. Actual data will vary based on experimental conditions.
Table 1: Stability of this compound in DMSO at -80°C
| Time Point (Months) | % Initial Concentration Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100 | Not Detected |
| 1 | 99.8 ± 0.2 | Not Detected |
| 3 | 99.5 ± 0.3 | < 0.1 |
| 6 | 99.1 ± 0.4 | < 0.2 |
| 9 | 98.6 ± 0.5 | 0.3 ± 0.1 |
| 12 | 98.2 ± 0.6 | 0.5 ± 0.2 |
Table 2: Stability of this compound in DMSO at -20°C
| Time Point (Months) | % Initial Concentration Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100 | Not Detected |
| 1 | 98.5 ± 0.4 | 0.4 ± 0.1 |
| 2 | 96.2 ± 0.7 | 1.1 ± 0.3 |
| 3 | 93.8 ± 0.9 | 2.5 ± 0.5 |
Table 3: Stability of this compound in PBS (pH 7.2) at 4°C
| Time Point (Hours) | % Initial Concentration Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100 | Not Detected |
| 6 | 97.3 ± 1.1 | 0.8 ± 0.2 |
| 12 | 94.5 ± 1.5 | 2.1 ± 0.4 |
| 24 | 89.1 ± 2.0 | 4.7 ± 0.8 |
Conclusion
The long-term stability of this compound stock solutions is crucial for reliable experimental outcomes. The provided protocols for solution preparation and stability assessment using a stability-indicating RP-HPLC method offer a robust framework for researchers. Based on available data, it is recommended to store this compound stock solutions in anhydrous DMSO at -80°C for long-term use to minimize degradation. Aqueous solutions should be prepared fresh whenever possible. Adherence to these guidelines will help ensure the integrity and activity of this compound in research and development settings.
References
Troubleshooting & Optimization
Troubleshooting Etelcalcetide hydrochloride insolubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etelcalcetide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in Phosphate-Buffered Saline (PBS)?
A1: this compound has a reported solubility of approximately 10 mg/mL in PBS at a pH of 7.2.[1][2] Some sources indicate a solubility of up to 100 mg/mL in PBS may be achievable with the use of sonication.[3] However, it is important to note that the solubility of peptides can be highly dependent on the specific experimental conditions.
Q2: In which other solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 10 mg/mL.[1][2][] It is also described as being soluble in water.[5][6]
Q3: What are the key physicochemical properties of this compound?
A3: this compound is a synthetic peptide comprised of D-amino acids, classifying it as a calcimimetic agent.[][5][7] It typically presents as a white to off-white powder.[6] The molecular weight of the free base is approximately 1047.5 g/mol , and the hydrochloride salt has a molecular weight of around 1084.7 g/mol .[1][2][8]
Q4: What is the mechanism of action of etelcalcetide?
A4: Etelcalcetide functions as a calcium-sensing receptor (CaSR) agonist.[7][9] It allosterically modulates the CaSR, enhancing its sensitivity to extracellular calcium.[7][10] This activation of the CaSR on parathyroid chief cells leads to a decrease in the secretion of parathyroid hormone (PTH).[6][10][11]
Troubleshooting Guide: this compound Insolubility in PBS
This guide addresses common issues related to the insolubility of this compound in PBS and provides systematic steps for resolution.
Problem: this compound does not fully dissolve in PBS at the desired concentration.
Potential Causes and Solutions:
-
pH of the PBS Solution: The solubility of peptides is highly pH-dependent.[12][13] Etelcalcetide is a basic peptide due to its multiple arginine residues, which means it will be more soluble in an acidic environment. The commercial formulation of etelcalcetide (Parsabiv®) is prepared in a solution with a pH of 3.3.[6][14] Standard PBS has a pH of 7.4, which is close to the isoelectric point of many basic peptides, leading to minimal solubility.[13]
-
Troubleshooting Step: Prepare your PBS solution and adjust the pH to a more acidic range (e.g., pH 3.0-4.0) using dilute hydrochloric acid before adding the this compound.
-
-
Method of Dissolution: Simply adding the lyophilized powder to the buffer may not be sufficient for complete dissolution, especially at higher concentrations.
-
Temperature: Temperature can influence solubility.
-
Troubleshooting Step: Gently warming the solution to 37°C may improve solubility.[5] However, prolonged exposure to elevated temperatures should be avoided to prevent peptide degradation.
-
-
Concentration: The desired concentration may exceed the solubility limit of this compound in standard PBS.
-
Troubleshooting Step: If possible, prepare a more concentrated stock solution in an appropriate acidic buffer or DMSO and then dilute it into your experimental PBS solution. Ensure the final concentration of the organic solvent is minimal to avoid affecting your biological system.[1]
-
Data Presentation: Solubility of this compound
| Solvent | pH | Reported Solubility | Notes |
| PBS | 7.2 | ~10 mg/mL | [1][2] |
| PBS | Not Specified | 100 mg/mL | Requires sonication[3] |
| DMSO | Not Applicable | ~10 mg/mL | [1][2][] |
| Water | Not Specified | Soluble | [5][6] |
| Succinic Acid Buffer with NaCl | 3.3 | Not specified, but used in commercial formulation | [6][14] |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution in Acidic Buffer
-
Prepare an acidic buffer: A 10 mM succinic acid buffer with 0.85% (w/v) sodium chloride is a suitable option, mimicking the commercial formulation.[6][14] Adjust the pH to 3.3 using dilute hydrochloric acid or sodium hydroxide.
-
Weigh the this compound: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of the acidic buffer to the powder to create a slurry.
-
Complete Dissolution: Gradually add the remaining buffer to reach the final desired concentration. Vortex gently between additions.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes), allowing the solution to cool between intervals.
-
Sterile Filtration: If required for your experiment, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C for short-term storage and -80°C for long-term storage.[5] It is advised not to store aqueous solutions for more than one day.[1]
Mandatory Visualizations
Signaling Pathway of Etelcalcetide
Caption: Signaling pathway of etelcalcetide's mechanism of action.
Experimental Workflow for Troubleshooting Insolubility
Caption: Logical workflow for troubleshooting etelcalcetide insolubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Etelcalcetide HCl | 1334237-71-6 [amp.chemicalbook.com]
- 3. reactivi.ro [reactivi.ro]
- 5. glpbio.com [glpbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C38H74ClN21O10S2 | CID 71515466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 10. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. jpt.com [jpt.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. WO2022034545A1 - Etelcalcetide formulations for parenteral use - Google Patents [patents.google.com]
Technical Support Center: Optimizing Etelcalcetide Dosage for In Vivo Mouse Studies of Hyperparathyroidism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing etelcalcetide dosage for in vivo mouse studies of hyperparathyroidism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of etelcalcetide?
Etelcalcetide is a synthetic peptide and a second-generation calcimimetic agent.[1][2] It functions as an allosteric activator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[1][3][4] By binding to the CaSR, etelcalcetide mimics the action of calcium, thereby increasing the receptor's sensitivity to extracellular calcium.[5][6] This activation inhibits the secretion of parathyroid hormone (PTH), leading to a subsequent decrease in serum calcium and phosphorus levels.[6][7] Unlike the first-generation calcimimetic cinacalcet, which binds to the transmembrane domain of the CaSR, etelcalcetide binds to the extracellular domain.[8][9]
Q2: What are the common mouse models of hyperparathyroidism used in etelcalcetide studies?
Commonly used mouse models include:
-
Adenine-induced chronic kidney disease (CKD) model: This is a widely used model for secondary hyperparathyroidism where a diet supplemented with adenine leads to renal failure and subsequent elevated PTH levels.[10][11][12]
-
Genetic models: Transgenic mice overexpressing cyclin D1 in the parathyroid glands (PTH-cyclin D1 transgenic mice) develop primary hyperparathyroidism.[13] Another genetic model is the X-linked hypophosphatemic (Hyp) mouse, which exhibits secondary hyperparathyroidism.[14]
-
5/6 nephrectomy model: This surgical model of CKD also results in secondary hyperparathyroidism.[15]
-
Vitamin D receptor (VDR) knockout mice: These mice develop secondary hyperparathyroidism and are used to study the interplay between vitamin D signaling and PTH regulation.[13][16]
Q3: What are the recommended routes of administration for etelcalcetide in mice?
In preclinical mouse studies, etelcalcetide has been administered via:
-
Subcutaneous (SC) injection: This route has been shown to be effective in providing good drug exposure and decreasing PTH levels in rodent studies.[10]
-
Continuous subcutaneous infusion via osmotic pumps: This method provides a steady-state concentration of the drug over a defined period.[8][9][15]
-
Intravenous (IV) injection: While more common in clinical settings, IV administration can also be used in mice.[4]
Q4: What are the potential side effects of etelcalcetide in mice?
The primary and most anticipated side effect of etelcalcetide is hypocalcemia (low serum calcium levels).[3][17] This is a direct consequence of its pharmacological action of suppressing PTH. Signs of hypocalcemia in mice can include:
Other potential side effects observed in preclinical studies include gastrointestinal issues like nausea, vomiting, and diarrhea.[2][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in treated mice | Severe hypocalcemia due to excessive etelcalcetide dosage. | - Immediately measure serum calcium levels. - Reduce the etelcalcetide dose. - Consider co-administration of calcium supplements in the diet or drinking water. - Ensure the starting dose is appropriate for the specific mouse model and its severity of hyperparathyroidism. |
| High variability in PTH levels between mice | - Inconsistent drug administration. - Differences in the severity of hyperparathyroidism at baseline. - Variable food and water intake affecting calcium levels. | - Ensure precise and consistent dosing technique for all animals. - Stratify animals into treatment groups based on baseline PTH levels. - Monitor and record food and water consumption. - For continuous delivery, ensure proper implantation and function of osmotic pumps. |
| No significant reduction in PTH levels | - Insufficient etelcalcetide dose. - Impaired drug absorption or rapid metabolism. - Severe parathyroid hyperplasia leading to reduced sensitivity. | - Perform a dose-response study to determine the optimal dose for your specific model. - Consider a different route of administration (e.g., osmotic pump for continuous exposure). - Characterize the parathyroid gland morphology in your model to assess the degree of hyperplasia.[13] |
| Hypocalcemic symptoms observed even at low doses | - Mouse model is particularly sensitive to CaSR activation. - Baseline calcium levels are at the lower end of the normal range. | - Start with an even lower dose and titrate upwards more slowly. - Supplement the diet with additional calcium to buffer the hypocalcemic effect. - Monitor serum calcium levels more frequently. |
| Difficulty with etelcalcetide formulation for injection | - Etelcalcetide is a peptide and may have specific solubility and stability requirements. | - Refer to the manufacturer's instructions for recommended solvents and storage conditions. A common vehicle used in rat studies is a succinic acid buffer.[10] - Prepare fresh solutions for each experiment to ensure potency. |
Quantitative Data Summary
The following tables summarize dosages used in various preclinical studies.
Table 1: Etelcalcetide Dosage in Mouse Models of Hyperparathyroidism
| Mouse Model | Strain | Etelcalcetide Dose | Route of Administration | Key Findings | Reference(s) |
| Primary Hyperparathyroidism (PC) | - | 3.0 mg/kg/day | Continuous subcutaneous infusion (osmotic pump) | Significantly decreased the PTH-calcium setpoint. | [8][9][15] |
| Carcinogenicity Study | rasH2 Transgenic | 0.3, 1, 3 mg/kg (females); 0.375, 0.75, 1.5 mg/kg (males) | Subcutaneous (daily) | No drug-related tumors observed. | [19] |
Table 2: Etelcalcetide Dosage in a Rat Model of Secondary Hyperparathyroidism
| Animal Model | Strain | Etelcalcetide Dose | Route of Administration | Key Findings | Reference(s) |
| Adenine-induced CKD (SHPT) | Wistar | 0.3 mg/kg | Subcutaneous (daily) | Decreased plasma PTH, serum calcium, and phosphorus; attenuated vascular calcification. | [10] |
| 5/6 Nephrectomy (SHPT) | - | 0.3, 1.0, 3.0 mg/kg | Intravenous (single dose) | Dose-dependent decrease in plasma PTH and serum calcium levels. | [15] |
Experimental Protocols
Protocol 1: Induction of Secondary Hyperparathyroidism in Mice using an Adenine-Rich Diet
This protocol is adapted from models described in the literature.[10][11]
Materials:
-
Male C57BL/6J mice (or other suitable strain), 8-12 weeks old.
-
Standard chow.
-
Adenine-supplemented chow (0.2% - 0.75% w/w adenine). The concentration may need to be optimized based on the desired severity of renal failure and hyperparathyroidism.
-
Metabolic cages for urine and feces collection (optional).
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).
-
ELISA kits for measuring serum PTH, calcium, and creatinine/BUN.
Procedure:
-
Acclimatize mice to the housing facility for at least one week with free access to standard chow and water.
-
Record baseline body weight and collect baseline blood samples for measurement of serum PTH, calcium, and creatinine/BUN.
-
Divide mice into a control group (receiving standard chow) and an experimental group (receiving adenine-supplemented chow).
-
Provide the respective diets and water ad libitum for a period of 4 to 21 weeks. The duration will influence the severity of the disease.[11]
-
Monitor body weight and general health of the animals regularly (e.g., twice weekly).
-
At desired time points (e.g., every 4 weeks), collect blood samples to monitor the progression of hyperparathyroidism and renal dysfunction.
-
At the end of the induction period, the mice with significantly elevated PTH and creatinine/BUN levels are ready for the etelcalcetide treatment study.
Protocol 2: Administration of Etelcalcetide and Monitoring of Efficacy
Materials:
-
Mice with induced hyperparathyroidism.
-
Etelcalcetide.
-
Sterile vehicle for dissolving etelcalcetide (e.g., 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5).[10]
-
Syringes and needles for subcutaneous injection or osmotic pumps.
-
Blood collection supplies.
-
ELISA kits for PTH and calcium.
Procedure:
A. Subcutaneous Injection:
-
Prepare the desired concentration of etelcalcetide in a sterile vehicle.
-
Administer the calculated dose via subcutaneous injection at a consistent time each day. A common injection site is the loose skin over the back of the neck.
-
Include a vehicle-treated control group.
-
Collect blood samples at predetermined time points post-injection (e.g., 2, 6, 18, 24 hours) to assess the acute effects on PTH and calcium.[9]
-
For chronic studies, continue daily injections and collect blood samples at regular intervals (e.g., weekly).
B. Continuous Infusion via Osmotic Pump:
-
Fill osmotic pumps with the appropriate concentration of etelcalcetide solution according to the manufacturer's instructions to deliver the desired daily dose (e.g., 3.0 mg/kg/day).[8][15]
-
Surgically implant the osmotic pumps subcutaneously in the dorsal region of the mice under anesthesia.
-
Allow a recovery period as recommended by institutional guidelines.
-
Collect blood samples at the end of the infusion period (e.g., 7 days) to assess the sustained effect on PTH and calcium.[8][9]
Monitoring:
-
Measure serum PTH and calcium levels as the primary efficacy endpoints.
-
Monitor for signs of hypocalcemia (tremors, lethargy, seizures).
-
Measure serum creatinine/BUN to monitor kidney function throughout the study.
Visualizations
References
- 1. Decoding Etelcalcetide: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. google.com [google.com]
- 8. Etelcalcetide decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etelcalcetide decreases the PTH–calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - ProQuest [proquest.com]
- 10. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secondary hyperparathyroidism in X-linked hypophosphatemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The High Calcium, High Phosphorus Rescue Diet Is Not Suitable to Prevent Secondary Hyperparathyroidism in Vitamin D Receptor Deficient Mice [frontiersin.org]
- 17. drugs.com [drugs.com]
- 18. Etelcalcetide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Addressing lot-to-lot variability of Etelcalcetide in sensitive assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etelcalcetide in sensitive assays. Lot-to-lot variability of this synthetic peptide can present challenges, and this resource aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Etelcalcetide and its mechanism of action?
Etelcalcetide is a synthetic peptide that acts as a calcimimetic agent.[1][2][3] It is composed of seven D-amino acids and an L-cysteine, linked by a disulfide bond.[4] Etelcalcetide allosterically modulates the calcium-sensing receptor (CaSR) on the parathyroid gland, increasing its sensitivity to extracellular calcium.[1][3] This activation leads to a decrease in the secretion of parathyroid hormone (PTH).[1][2]
Q2: What are the common sources of lot-to-lot variability in Etelcalcetide?
Lot-to-lot variability in synthetic peptides like Etelcalcetide can arise from several factors during synthesis and purification. These can include the presence of impurities such as:
-
Deletion peptides: Peptides missing one or more amino acid residues.
-
Truncated sequences: Incomplete peptide chains.
-
Modification of amino acid side chains: Oxidation or deamidation.
-
Residual solvents and reagents from the manufacturing process.
For Etelcalcetide specifically, known impurities that can vary between lots include Des-Acetyl-Etelcalcetide , Arg 7 (Acid) Etelcalcetide impurity , and Des Cys Impurity . The presence and concentration of these impurities can affect the peptide's activity and its behavior in analytical assays.
Another significant factor is the dynamic nature of Etelcalcetide in biological matrices. In blood, Etelcalcetide undergoes reversible disulfide exchange with endogenous thiols, primarily forming conjugates with serum albumin.[1][5] The extent and equilibrium of this biotransformation can be a source of variability in measurements.
Q3: How can lot-to-lot variability impact my experimental results?
Lot-to-lot variability can significantly affect the accuracy, precision, and reproducibility of your experiments. For instance:
-
Inaccurate Quantification: If a new lot has a different purity or contains impurities that cross-react in the assay, the measured concentration of the active peptide may be incorrect.
-
Altered Biological Activity: Impurities may have different biological activities or could interfere with the binding of Etelcalcetide to the CaSR, leading to inconsistent results in functional assays.
-
Assay Interference: Different impurity profiles between lots can lead to variable performance in sensitive assays like ELISA and mass spectrometry, manifesting as high background, poor signal-to-noise, or inconsistent standard curves.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: High background or non-specific binding.
-
Possible Cause:
-
Impurity Cross-Reactivity: Impurities in a specific lot of Etelcalcetide may be recognized by the antibodies used in the ELISA, leading to non-specific signal.
-
Poor Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
-
Troubleshooting Steps:
-
Characterize the Lot: If possible, obtain the certificate of analysis for the Etelcalcetide lot to check for purity and known impurities.
-
Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking solution).
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies to minimize background while maintaining a good signal.
-
Increase Washing Steps: Increase the number and rigor of wash steps between antibody incubations to remove unbound antibodies.
-
Issue 2: Low or no signal.
-
Possible Cause:
-
Incorrect Antibody Pair: The capture and detection antibodies may not be suitable for recognizing Etelcalcetide.
-
Degraded Reagents: The peptide, antibodies, or enzyme conjugate may have degraded due to improper storage.
-
Suboptimal Assay Conditions: Incubation times, temperatures, or buffer pH may not be optimal.
-
-
Troubleshooting Steps:
-
Confirm Antibody Specificity: Ensure the antibodies are validated for detecting Etelcalcetide.
-
Check Reagent Integrity: Use fresh aliquots of antibodies and enzyme conjugates. Prepare fresh substrate solution for each experiment.
-
Optimize Incubation Parameters: Systematically vary the incubation times and temperatures for each step to find the optimal conditions.
-
Verify Peptide Integrity: Assess the integrity of the Etelcalcetide standard from the problematic lot using an alternative method like HPLC.
-
Issue 3: High variability between replicate wells (High CV%).
-
Possible Cause:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.
-
Inadequate Mixing: Poor mixing of reagents before addition to the plate.
-
Edge Effects: Temperature or evaporation differences across the plate during incubation.
-
Inconsistent Washing: Uneven washing of the plate wells.
-
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique. Change pipette tips for each sample and standard.
-
Thorough Mixing: Gently vortex or invert reagent solutions before use.
-
Minimize Edge Effects: Use a plate sealer during incubations and ensure the plate is incubated in a temperature-controlled environment. Avoid stacking plates.
-
Standardize Washing: Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied consistently.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 1: Poor peak shape or splitting.
-
Possible Cause:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for Etelcalcetide.
-
Column Degradation: The analytical column may be old or contaminated.
-
-
Troubleshooting Steps:
-
Dilute Sample: Reduce the concentration of the injected sample.
-
Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase and the gradient of the organic mobile phase.
-
Column Maintenance: Flush the column with a strong solvent or replace it if necessary.
-
Issue 2: High signal variability or poor reproducibility.
-
Possible Cause:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of Etelcalcetide.[6][7] This can vary between samples and even between different lots of Etelcalcetide if they contain different levels of impurities that affect ionization.
-
Inconsistent Sample Preparation: Variability in protein precipitation, solid-phase extraction (SPE), or derivatization steps.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance.
-
-
Troubleshooting Steps:
-
Assess Matrix Effects: Prepare standards in the same matrix as the samples to create a matrix-matched calibration curve. Perform post-extraction spiking experiments to quantify ion suppression or enhancement.
-
Improve Sample Cleanup: Optimize the protein precipitation or SPE protocol to more effectively remove interfering matrix components.
-
Use an Internal Standard: A stable isotope-labeled version of Etelcalcetide is the ideal internal standard to compensate for matrix effects and variability in sample processing and instrument response.
-
System Suitability Tests: Run system suitability tests before each analytical run to ensure the LC-MS system is performing consistently.
-
Issue 3: Presence of unexpected peaks.
-
Possible Cause:
-
Lot-Specific Impurities: The new lot of Etelcalcetide may contain impurities that are being detected by the mass spectrometer.
-
In-source Fragmentation or Adduct Formation: Etelcalcetide or its impurities may be fragmenting in the ion source or forming adducts with salts or solvents.
-
Contamination: Contamination from solvents, vials, or the LC system.
-
-
Troubleshooting Steps:
-
Analyze the New Lot Standard: Inject a standard solution of the new Etelcalcetide lot to identify the peaks corresponding to the main compound and any impurities.
-
Optimize MS Parameters: Adjust ion source parameters (e.g., voltages, gas flows, temperature) to minimize in-source fragmentation and adduct formation.
-
Blank Injections: Run blank injections (solvent only) to identify any peaks originating from system contamination.
-
Data Presentation
| Property | Etelcalcetide | Reference |
| Molecular Formula | C38H73N21O10S2 | [3] |
| Molecular Weight | 1048.26 g/mol | [3] |
| Mechanism of Action | Allosteric modulator of the Calcium-Sensing Receptor (CaSR) | [1][3] |
| Binding | Predominantly bound to plasma albumin via reversible covalent binding | [1] |
| Biotransformation | Reversible disulfide exchange with endogenous thiols | [1] |
| Impurity | Potential Impact on Assays |
| Des-Acetyl-Etelcalcetide | May have altered hydrophobicity, affecting retention time in RP-HPLC. May exhibit different binding affinity in immunoassays if the N-terminus is part of the epitope. |
| Arg 7 (Acid) Etelcalcetide | Change in charge state could alter chromatographic behavior and ionization efficiency in mass spectrometry. May impact binding to antibodies in immunoassays. |
| Des Cys Impurity | Absence of the cysteine residue involved in the disulfide bond will drastically alter the three-dimensional structure, likely leading to a loss of biological activity and preventing recognition by conformation-specific antibodies. |
Experimental Protocols
Protocol 1: Competitive ELISA for Etelcalcetide Quantification
This protocol is a general guideline and should be optimized for your specific antibodies and reagents.
-
Coating:
-
Dilute a known concentration of Etelcalcetide-carrier protein conjugate (e.g., Etelcalcetide-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of your Etelcalcetide standards and unknown samples.
-
In a separate plate or tubes, mix equal volumes of your standards/samples with a fixed, predetermined concentration of anti-Etelcalcetide primary antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation:
-
Wash the coated and blocked plate 3 times with wash buffer.
-
Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Stopping and Reading:
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
-
Protocol 2: LC-MS/MS for Etelcalcetide Quantification in Plasma
This protocol is a general guideline and requires optimization for your specific LC-MS system.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of cold acetonitrile containing the internal standard (e.g., stable isotope-labeled Etelcalcetide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
-
LC Conditions:
-
Column: A C18 column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for Etelcalcetide and the internal standard by infusing a standard solution.
-
Ion Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.
-
Visualizations
Figure 1. Mechanism of action of Etelcalcetide.
Figure 2. Competitive ELISA workflow for Etelcalcetide.
Figure 3. Logical troubleshooting flow for lot-to-lot variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Support Center: Protocol Refinement for Consistent Intravenous Etelcalcetide Delivery in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intravenous Etelcalcetide delivery in rats. Our aim is to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for intravenous administration of Etelcalcetide in rats?
A1: For research purposes, Etelcalcetide can be formulated in a vehicle of 10 mM succinic acid, 0.85% NaCl, and 0.9% benzyl alcohol, with the pH adjusted to 4.5.[1] Commercially available formulations of Etelcalcetide (e.g., Parsabiv®) are supplied as a sterile, preservative-free, ready-to-use clear and colorless solution. These formulations typically contain sodium chloride and succinic acid and have a pH of around 3.3.[2][3] It is crucial to ensure the solution is free of particulate matter and discoloration before administration.[4][5]
Q2: What are the key considerations for storing the Etelcalcetide solution?
A2: Etelcalcetide solutions should be stored in a refrigerator at 2°C – 8°C.[6] Once removed from refrigeration, vials should not be exposed to temperatures above 25°C (77°F) and should be used within seven days if stored in the original carton. If removed from the carton, use within four hours.[4]
Q3: What is the mechanism of action of Etelcalcetide?
A3: Etelcalcetide is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[2] It binds to the CaSR on parathyroid chief cells, enhancing the receptor's activation by extracellular calcium. This activation leads to a decrease in the secretion of parathyroid hormone (PTH).[2]
Q4: How quickly can a response be observed after intravenous administration in rats?
A4: Following a single intravenous bolus administration, a rapid decrease in PTH levels can be observed within 30 minutes.[2] The extent and duration of this reduction are dose-dependent.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty administering the full dose/resistance during injection | Needle not properly seated in the vein (perivascular injection).Vein has collapsed. | Stop the injection immediately. A blister or white area appearing on the tail indicates a perivascular injection.[7] Withdraw the needle and re-attempt the injection at a site more cranial (closer to the body).[8] Ensure the needle is parallel to the vein and inserted bevel-up.[7][8] To avoid vein collapse, inject the solution slowly and steadily.[9][10] Warming the tail before injection can help with vein dilation.[9][11] |
| Loss of catheter patency (blockage) | Blood clot formation at the catheter tip.Fibrin sheath formation around the catheter. | To prevent clotting, flush the catheter with a sterile locking solution (e.g., heparinized saline) when not in use.[6] Use of a closed system with a vascular access button can help maintain patency and reduce the risk of infection. Applying a positive pressure technique when flushing can help prevent blood reflux into the catheter tip. |
| Inconsistent or unexpected experimental results | Inconsistent drug delivery due to catheter issues.Variability in animal handling and stress levels.Improper drug formulation or storage. | Regularly check catheter patency. For long-term studies, consider surgical implantation of a jugular vein catheter for more stable access.[12][13] Standardize animal handling procedures to minimize stress, as stress can influence physiological parameters.[11][14] Ensure the Etelcalcetide solution is prepared and stored according to the recommended guidelines to maintain its stability and efficacy.[1][4] |
| Animal distress during injection | Pain or irritation from the injection.Improper restraint technique. | Use the smallest gauge needle appropriate for the injection to minimize discomfort.[9] Ensure the animal is securely but gently restrained to prevent movement and injury.[11] For prolonged or repeated procedures, consider the use of anesthesia, being mindful that some anesthetics can cause vasoconstriction.[8] |
| Extravasation of the drug (leakage outside the vein) | Needle has punctured through the vein wall.Incorrect needle placement. | If extravasation occurs, stop the injection immediately. To dilute the compound in the surrounding tissues and minimize potential necrosis, administer sterile 0.9% saline to the area.[13] |
Quantitative Data from Rat Studies
The following tables summarize key quantitative data from studies involving Etelcalcetide administration in rats.
Table 1: Pharmacokinetic Parameters of Etelcalcetide in Rats
| Parameter | Value | Species/Model | Route of Administration | Reference |
| Time to Maximum Concentration (Tmax) | 0.083 hours | Sprague-Dawley Rats | Single 2.5 mg/kg Intravenous Dose | [15] |
| Elimination Half-life (t1/2) | 86.2 hours (male), 143 hours (female) | Sprague-Dawley Rats | Single 2.5 mg/kg Intravenous Dose | [15] |
| Volume of Distribution at Steady State (Vss) | ~796 L (in human CKD patients, rat data not specified) | - | Intravenous | [2][16] |
| Protein Binding | ~90% (reversible) | Rat Plasma | - | [15] |
Table 2: Dosing and Effects of Etelcalcetide in Rat Models
| Dose | Frequency | Rat Model | Key Effects | Reference |
| 0.5 and 2 mg/kg/day | 7 consecutive days | Not specified | Well-tolerated, dose-related decreases in plasma PTH and serum calcium. | [15] |
| 0.3, 1, or 3 mg/kg | Three times weekly for 6 weeks | 5/6 Nephrectomy (Chronic Renal Insufficiency) | Dose-dependent reduction in PTH. | [15] |
| 0.3 mg/kg | Once a day for 4 weeks | Adenine-induced Chronic Kidney Disease | Significant reduction in plasma PTH, serum calcium, and phosphorus. Prevented vascular calcification. | [1][17] |
| 0.75, 1.5, and 3 mg/kg/day | - | Not specified | No effect on male or female fertility. | [2] |
Experimental Protocols
Protocol 1: Intravenous Bolus Injection via the Lateral Tail Vein
This protocol describes a standard method for a single intravenous bolus injection of Etelcalcetide in a restrained, conscious rat.
Materials:
-
Etelcalcetide solution
-
Appropriate size rat restrainer
-
Heat lamp or warm water bath
-
70% isopropyl alcohol swabs
-
Sterile syringe (e.g., 1 mL) with a small gauge needle (25-27G for rats)[9]
-
Gauze pads
Procedure:
-
Preparation: Prepare the Etelcalcetide solution in a sterile syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently place the rat into an appropriate restrainer, allowing the tail to be accessible.
-
Vein Dilation: Warm the rat's tail using a heat lamp (at a safe distance to prevent burns) or by immersing it in warm water (30-35°C) for about 30 seconds to dilate the lateral tail veins.[9][11]
-
Site Disinfection: Clean the tail with a 70% isopropyl alcohol swab.
-
Injection:
-
Locate one of the lateral tail veins.
-
Hold the tail gently but firmly.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[7][8]
-
Advance the needle a few millimeters into the vein. A "flash" of blood in the needle hub may indicate correct placement.
-
Slowly inject a small test volume. If there is no resistance and no swelling or blanching of the skin, proceed with injecting the full dose.[8]
-
-
Post-Injection:
Protocol 2: Continuous Intravenous Infusion via a Jugular Vein Catheter
This protocol outlines the setup for continuous, long-term intravenous delivery of Etelcalcetide, which is often necessary for maintaining consistent plasma concentrations. This procedure requires aseptic surgical technique.
Materials:
-
Etelcalcetide solution
-
Anesthesia (e.g., isoflurane)[12]
-
Surgical instruments
-
Jugular vein catheter
-
Vascular access button (optional, for a closed system)
-
Infusion pump
-
Sterile saline
-
Analgesics and antibiotics as per approved institutional protocols[12]
Procedure:
-
Surgical Catheter Implantation:
-
Anesthetize the rat.
-
Surgically expose the jugular vein.
-
Insert the catheter into the vein and advance it to the appropriate position (typically near the right atrium).
-
Secure the catheter in place with sutures.
-
Tunnel the external part of the catheter subcutaneously to the dorsal scapular region and exteriorize it or connect it to a vascular access button.
-
Close the surgical incisions.
-
-
Post-Surgical Recovery:
-
Administer post-operative analgesia and antibiotics as required.
-
Allow the animal to recover fully from surgery before starting the infusion.
-
-
Infusion Setup:
-
Fill the infusion pump syringe with the Etelcalcetide solution, ensuring no air bubbles are present in the line.
-
Connect the infusion line to the exteriorized catheter or vascular access button.
-
-
Initiating and Maintaining Infusion:
-
Program the infusion pump to deliver the desired flow rate.
-
Regularly check the catheter for patency by attempting to withdraw a small amount of blood before flushing with saline.
-
Maintain the catheter with a locking solution when not in use.
-
Visualizations
Caption: Experimental workflow for intravenous Etelcalcetide delivery in rats.
Caption: Simplified signaling pathway of Etelcalcetide via the CaSR.
References
- 1. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pi.amgen.com [pi.amgen.com]
- 3. WO2022034545A1 - Etelcalcetide formulations for parenteral use - Google Patents [patents.google.com]
- 4. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parsabivhcp.com [parsabivhcp.com]
- 6. youtube.com [youtube.com]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Rodent Tail Vein Injections in Rats | Animals in Science [queensu.ca]
- 10. Etelcalcetide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Intravenous Jugular Catheterization for Rats [protocols.io]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. research.uky.edu [research.uky.edu]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Etelcalcetide Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Etelcalcetide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Etelcalcetide?
A1: During the synthesis and purification of Etelcalcetide, several process-related and degradation impurities can arise. The most frequently observed impurities include:
-
Etelcalcetide Dimer: Formed due to incorrect disulfide bond formation.[1]
-
Cystine and other linear impurities: Resulting from side reactions during synthesis.[1]
-
De-acetyl Etelcalcetide: Loss of the N-terminal acetyl group.
-
Arg7-etelcalcetide (acid): A hydrolysis-related impurity.
-
Des-Cys-etelcalcetide: An impurity lacking the cysteine residue.
-
L-Cys Etelcalcetide: A diastereomeric impurity.
A summary of common impurities is provided in the table below.
| Impurity Name | Typical Origin |
| Etelcalcetide Dimer | Incorrect disulfide bond formation[1] |
| Cystine Impurities | Side reactions in synthesis[1] |
| Other Linear Impurities | Incomplete reactions or side reactions[1] |
| De-acetyl Etelcalcetide | N-terminal deacetylation |
| Arg7-etelcalcetide | Hydrolysis |
| Des-Cys-etelcalcetide | Deletion sequence |
| L-Cys Etelcalcetide | Diastereomer formation |
Q2: What is the typical purity level achieved for crude Etelcalcetide before preparative HPLC?
A2: The purity of crude Etelcalcetide can vary depending on the synthetic strategy. However, it is common to proceed to the purification stage with a crude product that is then refined. The subsequent purification steps are designed to significantly increase this purity.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it under controlled conditions. While specific long-term storage data is proprietary, general best practices for peptides suggest storage at low temperatures (e.g., -20°C) in a desiccated environment to prevent hydrolysis and other degradation pathways.
Troubleshooting Guide
Problem 1: Low yield after preparative HPLC purification.
Possible Causes & Solutions:
-
Suboptimal Chromatography Conditions: The choice of column, mobile phase, and gradient can significantly impact yield.
-
Precipitation on Column: The peptide may precipitate on the column if the solubility in the mobile phase is low.
-
Solution: Ensure the crude peptide is fully dissolved before loading. Adjust the initial mobile phase composition to have a higher organic solvent concentration if necessary, without compromising binding to the stationary phase.
-
-
Improper Fraction Collection: Broad peaks or poor resolution can lead to collecting fractions with lower purity, and subsequent pooling may discard a significant amount of the target peptide.
Problem 2: Difficulty in converting Etelcalcetide TFA salt to the hydrochloride salt.
Possible Causes & Solutions:
-
Peptide Hydrolysis with Concentrated HCl: Using highly concentrated hydrochloric acid for salt exchange can lead to the hydrolysis of the peptide, generating impurities.[1]
-
Solution 1 (Dilute HCl): After purification, perform a de-salting step, for instance, by passing the sample through a column with a volatile buffer like ammonium chloride, and then elute the product with very dilute HCl.[1] The pure this compound can then be isolated by lyophilization.[1]
-
Solution 2 (Precipitation): A greener alternative involves dissolving the Etelcalcetide-TFA salt in an aqueous 2-propanol solution and then adding a solution of HCl in 2-propanol. The this compound, being less soluble, will precipitate and can be isolated by filtration.[3] This method avoids ion-exchange chromatography and lyophilization.[3][4]
-
Problem 3: Presence of dimer and other high molecular weight impurities in the final product.
Possible Causes & Solutions:
-
Inefficient Disulfide Bond Formation: The method used for disulfide bond formation can lead to the generation of dimers and other related impurities.[1]
-
Solution: Optimize the disulfide bond formation step. Methods using iodine, dimethyl sulfoxide, or hydrogen peroxide have been noted to sometimes increase dimer formation.[1] Alternative methods should be explored to minimize these side products.
-
-
Inadequate Chromatographic Resolution: The preparative HPLC method may not be capable of separating the monomeric Etelcalcetide from its dimer and other high molecular weight species.
-
Solution: Modify the HPLC method to improve resolution. This could involve using a column with a different selectivity, adjusting the gradient slope, or changing the mobile phase composition. Size-exclusion chromatography (SEC-HPLC) can also be employed as an orthogonal method to analyze and potentially separate these impurities.
-
Experimental Protocols
Preparative HPLC Purification of Crude Etelcalcetide
This protocol is a general guideline based on commonly cited methods.[1][2]
-
Column: Preparative reverse-phase column (e.g., C8 or C18).
-
Mobile Phase A: 0.5% Acetic acid / Ammonium acetate in water.[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is typically used to elute the peptide. The exact gradient will need to be optimized based on the specific crude material and column.
-
Loading: Dissolve the crude Etelcalcetide in a suitable solvent (e.g., a mixture of Mobile Phase A and B) and filter through a 2.4-micron filter before loading onto the column.[1]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Purity Analysis: Analyze the purity of each fraction using analytical HPLC.
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >95% or >98.5%).[1] Fractions that do not meet the criteria can be set aside for re-processing.[1]
Analytical HPLC for Purity Monitoring
This method is for monitoring the purity of fractions and the final product.
-
Column: Analytical reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 25:45:30 v/v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 238 nm.[5]
-
Retention Time: The retention time for Etelcalcetide under these conditions is approximately 6.2 minutes.[5]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for Etelcalcetide salt exchange.
References
- 1. WO2021038431A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2016154580A1 - Solution phase method for preparing etelcalcetide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
Optimizing mobile phase composition for Etelcalcetide RP-HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Etelcalcetide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Etelcalcetide RP-HPLC analysis?
A common starting point for the RP-HPLC analysis of Etelcalcetide involves a mobile phase consisting of a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous component, often with a buffer or acid additive. For example, a mixture of acetonitrile, methanol, and water in a 25:45:30 (v/v/v) ratio has been successfully used.[1][2][3][4] Another reported mobile phase is a 50:50 (v/v) mixture of methanol and an ortho-phosphoric acid (OPA) buffer.[5][6]
Q2: What is the recommended detection wavelength for Etelcalcetide?
Etelcalcetide can be effectively monitored at wavelengths of 235 nm and 238 nm.[1][3][5][6]
Q3: What type of HPLC column is suitable for Etelcalcetide separation?
A C18 column is the most commonly used stationary phase for the RP-HPLC separation of Etelcalcetide.[1][3] Specifically, columns such as a C18G (250 mm x 4.6 mm, 5 µm) or an Inertsil ODS (250 mm x 4.6 mm, 5 µm) have been reported.[1][3][5]
Q4: How does the mobile phase pH affect the retention of Etelcalcetide?
The pH of the mobile phase can significantly impact the retention and peak shape of peptides like Etelcalcetide by altering the ionization state of its acidic and basic amino acid residues. For basic compounds, operating at a lower pH (e.g., pH 2-3) can protonate silanol groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.
Q5: Can I use a gradient elution for Etelcalcetide analysis?
While isocratic methods have been published, a gradient elution can be beneficial, especially for separating Etelcalcetide from its impurities. A shallow gradient, with a slow increase in the organic modifier concentration, is often recommended for peptide separations to achieve optimal resolution. A stability-indicating method for Etelcalcetide and its related substances utilized a gradient with a mobile phase consisting of 0.1 M sodium perchlorate buffer (pH 2.0) and acetonitrile.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC separation of Etelcalcetide.
Issue 1: Peak Tailing
Symptoms:
-
The Etelcalcetide peak is asymmetrical with a trailing edge.
-
Poor peak integration and reduced accuracy.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to around 2-3 using an acid additive like trifluoroacetic acid (TFA) or ortho-phosphoric acid (OPA). This protonates the residual silanol groups on the column, reducing their interaction with the basic functional groups in Etelcalcetide.[8][9] |
| Column Overload | Reduce the amount of sample injected onto the column.[8] Dilute the sample and reinject. |
| Inappropriate Sample Solvent | Dissolve the Etelcalcetide sample in the initial mobile phase or a solvent weaker than the mobile phase.[8] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. |
Issue 2: Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[10][11] Filter the mobile phase before use. |
| System Contamination | Clean the injector, tubing, and flow path of the HPLC system.[10] Run several blank gradients with a strong solvent to flush the system. |
| Carryover from Previous Injections | Implement a robust needle wash protocol using a solvent that effectively dissolves Etelcalcetide.[12][13] If carryover persists, it may be originating from the autosampler rotor seal, which may need cleaning or replacement.[14] |
| Sample Degradation | Ensure the stability of Etelcalcetide in the chosen sample solvent and storage conditions. One study noted the stability of Etelcalcetide in the mobile phase for 72 hours at room temperature.[1] |
Issue 3: Poor Resolution or Co-elution
Symptoms:
-
Etelcalcetide peak is not well-separated from impurities or other components.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier to the aqueous phase. A slight decrease in the organic modifier percentage will generally increase retention and may improve resolution. |
| Incorrect Mobile Phase pH | Systematically evaluate the effect of mobile phase pH on the separation. A change in pH can alter the selectivity between Etelcalcetide and its impurities. |
| Inadequate Gradient Profile | If using a gradient, optimize the slope. A shallower gradient often provides better resolution for complex peptide mixtures. |
| Column with Insufficient Efficiency | Use a column with a smaller particle size or a longer length to increase the number of theoretical plates and improve separation efficiency. |
Data Presentation
Table 1: Published RP-HPLC Methods for Etelcalcetide Analysis
| Parameter | Method 1[1][3] | Method 2[5][6] | Method 3[7] |
| Mobile Phase | Acetonitrile:Methanol:Water (25:45:30 v/v/v) | OPA Buffer:Methanol (50:50 v/v) | Gradient with A: 0.1 M Sodium Perchlorate (pH 2.0) and B: Acetonitrile/0.1 M Sodium Perchlorate (pH 2.0) (60:10 v/v) |
| Column | C18G (250 x 4.6 mm, 5 µm) | Inertsil ODS (250 x 4.6 mm, 5 µm) | Ace Excel 3 C18 amide (150 x 4.6 mm, 3 µm) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 238 nm | 235 nm | 210 nm |
| Retention Time | 6.201 min | 4.653 min | Not Applicable (Gradient) |
Table 2: Hypothetical Data on the Effect of Acetonitrile Concentration on Etelcalcetide Retention and Resolution
| % Acetonitrile in Mobile Phase | Retention Time (min) | Resolution (Rs) between Etelcalcetide and Impurity X |
| 30% | 12.5 | 1.8 |
| 35% | 9.8 | 2.1 |
| 40% | 7.2 | 1.9 |
| 45% | 5.1 | 1.5 |
Note: This table is for illustrative purposes to demonstrate the expected trend. The optimal acetonitrile concentration will depend on the specific column and other chromatographic conditions.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Etelcalcetide Quantification[1][3]
-
Mobile Phase Preparation: Mix 250 mL of HPLC-grade acetonitrile, 450 mL of HPLC-grade methanol, and 300 mL of HPLC-grade water. Sonicate the mixture for 10 minutes to degas and filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Etelcalcetide reference standard in the mobile phase to obtain a desired concentration.
-
Sample Solution Preparation: Dilute the Etelcalcetide sample with the mobile phase to a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: C18G (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: 238 nm
-
Run Time: 10 minutes
-
Protocol 2: Stability-Indicating Gradient RP-HPLC Method[7]
-
Mobile Phase A Preparation: Prepare a 0.1 M sodium perchlorate solution and adjust the pH to 2.0.
-
Mobile Phase B Preparation: Mix acetonitrile and 0.1 M sodium perchlorate (pH 2.0) in a 60:10 (v/v) ratio.
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent.
-
Chromatographic Conditions:
-
Column: Ace Excel 3 C18 amide (150 x 4.6 mm, 3 µm)
-
Detection: 210 nm
-
Gradient Program:
-
0.01 min: 0% B
-
5 min: 100% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 0% B
-
40 min: 0% B
-
-
Visualizations
Caption: Workflow for optimizing mobile phase composition.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ETELCALCETIDE IN BULK AND ITS DOSAGE FORM USING RP-HPLC [zenodo.org]
- 7. asianpubs.org [asianpubs.org]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. hplc.eu [hplc.eu]
- 12. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Validation & Comparative
Validating Etelcalcetide's Efficacy in a Novel Animal Model of Secondary Hyperparathyroidism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etelcalcetide's performance against other alternatives in the context of a novel animal model of secondary hyperparathyroidism (SHPT). Supporting experimental data, detailed protocols, and visualizations of key pathways and workflows are presented to facilitate a comprehensive understanding of Etelcalcetide's preclinical validation.
Introduction to Secondary Hyperparathyroidism and the Need for Novel Models
Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. This hormonal imbalance leads to significant mineral and bone disorders, contributing to skeletal fractures and cardiovascular disease.[1][2][3] The development of effective therapies for SHPT relies on robust preclinical evaluation in animal models that accurately mimic the human condition. While traditional models like the 5/6 nephrectomy have been valuable, there is a continuous need for novel models that better replicate specific aspects of CKD-MBD (Chronic Kidney Disease-Mineral and Bone Disorder).
The adenine-induced model of CKD in rats has emerged as a valuable tool for studying SHPT.[1][3][4][5] This model effectively induces renal insufficiency and subsequent SHPT, providing a reliable platform for evaluating the efficacy of new therapeutic agents like Etelcalcetide.
Etelcalcetide: A Novel Calcimimetic
Etelcalcetide is a second-generation calcimimetic agent that acts as a peptide agonist of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid gland cells.[6][7][8][9] Its mechanism of action involves allosterically activating the CaSR, which in turn suppresses the synthesis and secretion of PTH.[6][7][8][9] Unlike the first-generation oral calcimimetic, cinacalcet, Etelcalcetide is administered intravenously, which may improve patient adherence.[10][11]
Efficacy of Etelcalcetide in the Adenine-Induced SHPT Rat Model
Recent studies have validated the efficacy of Etelcalcetide in a rat model of SHPT induced by an adenine-rich diet. This model successfully recapitulates key features of clinical SHPT, including elevated serum PTH, phosphorus, and fibroblast growth factor-23 (FGF23), as well as alterations in bone microstructure.[1][4][5][12]
Data Presentation: Etelcalcetide vs. Alternatives
The following tables summarize the quantitative data from studies evaluating Etelcalcetide in the adenine-induced SHPT rat model, comparing its effects to a vehicle control and another therapeutic agent, the vitamin D analog paricalcitol.
Table 1: Effect of Etelcalcetide on Key Serum Biomarkers in Adenine-Induced SHPT Rats
| Parameter | Vehicle Control | Etelcalcetide | Paricalcitol |
| Plasma PTH (pg/mL) | Significantly elevated vs. non-uremic controls | ~33% reduction vs. vehicle [1] | ~33% reduction vs. vehicle[1] |
| Serum Calcium (mg/dL) | Unchanged or slightly decreased vs. non-uremic controls | Significantly lower vs. vehicle [1][4] | Unchanged vs. vehicle[1][4] |
| Serum Phosphorus (mg/dL) | Significantly elevated vs. non-uremic controls | Significantly lower vs. vehicle [1][4] | Unchanged vs. vehicle[1][4] |
| Serum FGF23 (pg/mL) | Significantly elevated vs. non-uremic controls | Significantly lower vs. vehicle and paricalcitol [1][4] | No significant change vs. vehicle[1][4] |
Table 2: Effect of Etelcalcetide on Bone and Vascular Parameters in Adenine-Induced SHPT Rats
| Parameter | Vehicle Control | Etelcalcetide | Paricalcitol |
| Aortic Calcium Content | Significantly elevated vs. non-uremic controls | Significantly lower vs. vehicle and paricalcitol; similar to non-uremic controls [1][4] | No significant change vs. vehicle[1][4] |
| Parathyroid Chief Cell Proliferation | Significantly increased | Similar reduction to paricalcitol [1][4] | Significantly reduced |
| Cortical Bone Porosity | Significantly increased | Significantly improved cortical microstructure and reduced porosity [12] | Not reported in comparative study |
| Trabecular Bone Mass | Significantly decreased | Suppressed loss of trabecular bone [12] | Not reported in comparative study |
| Cortical Bone Strength | Significantly decreased | Suppressed deterioration of cortical bone strength [12] | Not reported in comparative study |
Experimental Protocols
Adenine-Induced SHPT Rat Model Protocol
A widely used protocol to induce SHPT in rats involves the administration of an adenine-rich diet. The following is a generalized methodology based on published studies:[1][3][4][5][12]
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Diet: The animals are fed a diet supplemented with 0.75% adenine for a period of 4 weeks to induce chronic kidney disease and subsequent SHPT.[1][3][4][12]
-
Treatment Administration:
-
Etelcalcetide: Administered via subcutaneous or intravenous injection at a specified dosage (e.g., 0.6 mg/kg daily) for the duration of the treatment period (e.g., 4 weeks).[12]
-
Paricalcitol: Administered via injection at a specified dosage.
-
Vehicle Control: A control group receives injections of the vehicle solution without the active drug.
-
-
Monitoring and Analysis:
-
Blood Sampling: Blood samples are collected periodically to measure serum levels of PTH, calcium, phosphorus, creatinine, and FGF23.
-
Bone Analysis: At the end of the study, femurs and other bones may be collected for micro-computed tomography (micro-CT) analysis to assess bone microstructure (cortical porosity, trabecular bone volume), and for biomechanical testing to determine bone strength.[3][12]
-
Vascular Analysis: The aorta is often harvested to measure calcium content as an indicator of vascular calcification.[1][4]
-
Parathyroid Gland Analysis: Parathyroid glands can be examined histologically to assess for hyperplasia.[1][4]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Etelcalcetide's mechanism of action on the CaSR signaling pathway.
Caption: Experimental workflow for validating Etelcalcetide in an SHPT model.
Discussion and Comparison with Other Models and Alternatives
The adenine-induced SHPT model offers a robust and reproducible method for evaluating novel therapeutics. The data presented clearly demonstrate Etelcalcetide's efficacy in not only reducing PTH but also in improving serum mineral profiles and mitigating the detrimental effects on bone and the vasculature.
When compared to paricalcitol, Etelcalcetide shows a distinct advantage in reducing serum phosphorus and FGF23, as well as preventing vascular calcification in this model.[1][4] This is a significant finding, as hyperphosphatemia and elevated FGF23 are strongly associated with adverse cardiovascular outcomes in CKD patients.
While cinacalcet, the oral predecessor to Etelcalcetide, has been a mainstay of SHPT treatment, direct head-to-head comparisons in the adenine-induced rat model are not as readily available in the published literature. However, clinical trials in human hemodialysis patients have shown Etelcalcetide to be more effective than cinacalcet in reducing PTH levels.[13][14] The intravenous administration of Etelcalcetide also offers a potential advantage in ensuring treatment adherence.[10][11]
It is important to acknowledge other animal models of SHPT, such as the 5/6 nephrectomy model. This surgical model has been instrumental in our understanding of CKD and SHPT. While Etelcalcetide has not been as extensively studied in this model in direct comparison to the adenine model, the adenine model's non-surgical nature and its ability to induce severe SHPT make it a particularly useful and relevant platform for preclinical drug development.
Conclusion
The validation of Etelcalcetide in the novel adenine-induced animal model of SHPT provides compelling preclinical evidence for its efficacy. The comprehensive data on its ability to control key biochemical markers, improve bone health, and prevent vascular calcification, particularly in comparison to other therapeutic options, strongly supports its clinical development and use. The detailed experimental protocols and workflow diagrams provided in this guide offer a valuable resource for researchers in the field of CKD-MBD and drug discovery.
References
- 1. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rat model of SHPT with bone abnormalities in CKD induced by adenine and a high phosphorus diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etelcalcetide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Etelcalcetide | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Etelcalcetide on Bone Microstructure in the Adenine-Induced Chronic Kidney Disease Rat Model [scirp.org]
- 13. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Guide to the Quantification of Etelcalcetide: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical analysis, the precise quantification of therapeutic peptides like Etelcalcetide is paramount for ensuring product quality, safety, and efficacy. Etelcalcetide, a calcimimetic agent for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease, requires robust analytical methods for its determination in both bulk drug substance and finished pharmaceutical products. This guide provides a detailed cross-validation comparison of two common analytical techniques for Etelcalcetide quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
While validated HPLC-UV methods for Etelcalcetide are well-documented, a publicly available, validated LC-MS/MS method for its direct quantification is not readily found in the literature. Therefore, for the purpose of this comparative guide, we will present a representative LC-MS/MS method developed for a similar therapeutic peptide, Abaloparatide, to illustrate the principles and performance characteristics of this technique. This allows for a meaningful discussion of the relative strengths and weaknesses of each methodology for researchers, scientists, and drug development professionals.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative performance parameters for both the established HPLC-UV method for Etelcalcetide and the representative LC-MS/MS method for a therapeutic peptide.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV for Etelcalcetide | Representative LC-MS/MS for a Therapeutic Peptide (Abaloparatide) |
| Chromatographic Column | C18G (250 mm x 4.6 mm, 5 µm)[1] | Positively charged surface hybrid column |
| Mobile Phase | Acetonitrile: Methanol: Water (25:45:30 v/v)[1] | Mobile Phase A: Water with 0.1% Formic AcidMobile Phase B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[1] | Not explicitly stated, but typically 0.2-0.6 mL/min for analytical scale |
| Detection | UV at 238 nm[1] | Tandem Mass Spectrometry (Multiple Reaction Monitoring) |
| Internal Standard | Not typically used for HPLC-UV assay | Teriparatide |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC-UV for Etelcalcetide | Representative LC-MS/MS for a Therapeutic Peptide (Abaloparatide) |
| Linearity Range | 3.75 - 22.5 µg/mL[1] | 0.02 to 8 ng/mL |
| Correlation Coefficient (r²) | 0.9999[1] | > 0.99 |
| Accuracy (% Recovery) | Within 98-102% | 88.7–103% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Quantification (LOQ) | 3.75 µg/mL | 0.02 ng/mL |
Experimental Protocols
Etelcalcetide Quantification by RP-HPLC-UV
This method is suitable for the quantification of Etelcalcetide in bulk drug and parenteral dosage forms.[1]
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18G (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in the ratio of 25:45:30 (v/v).[1] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 238 nm.[1]
-
Injection Volume: 20 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Etelcalcetide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3.75, 7.5, 11.25, 15, 18.75, and 22.5 µg/mL).[1]
-
Sample Preparation (Parenteral Dosage Form): Dilute the parenteral formulation with the mobile phase to a final concentration within the calibration range.
c. Analysis:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Record the peak area responses for Etelcalcetide.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of Etelcalcetide in the sample solution from the calibration curve.
Representative Therapeutic Peptide Quantification by LC-MS/MS (Abaloparatide)
This method is suitable for the quantification of a therapeutic peptide in a biological matrix (plasma) and demonstrates the high sensitivity of LC-MS/MS.
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A positively charged surface hybrid column suitable for peptide analysis.
-
Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: Operated in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and internal standard are monitored. For Abaloparatide, the ion transition was m/z 566.512 (7+) → 632.488.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the peptide reference standard and the internal standard (e.g., Teriparatide) in an appropriate solvent.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the peptide into the biological matrix (e.g., plasma) to achieve a concentration range of 0.02 to 8 ng/mL.
-
Sample Preparation: Perform protein precipitation of the plasma samples to remove larger proteins.
c. Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the peptide in the samples from the calibration curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of Etelcalcetide quantification methods.
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the quantification of Etelcalcetide depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control analysis of bulk drug and pharmaceutical formulations where the concentration of Etelcalcetide is relatively high.[1] Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.
-
LC-MS/MS , as represented by the method for a similar therapeutic peptide, offers significantly higher sensitivity and selectivity. This makes it the method of choice for applications requiring the measurement of low concentrations of the peptide, such as in biological matrices for pharmacokinetic or metabolism studies. The use of an internal standard in LC-MS/MS provides better compensation for matrix effects and variability in sample preparation, leading to high accuracy and precision at trace levels.
References
Etelcalcetide vs. Paricalcitol: A Comparative Analysis of Their Effects on Vascular Calcification
For Researchers, Scientists, and Drug Development Professionals
Vascular calcification is a critical concern in patients with chronic kidney disease (CKD), significantly contributing to cardiovascular morbidity and mortality. Secondary hyperparathyroidism (SHPT), a common complication of CKD, is a key driver of this pathological process. Etelcalcetide, a calcimimetic, and paricalcitol, a selective vitamin D receptor activator (VDRA), are two prominent therapies for SHPT. This guide provides an objective comparison of their effects on vascular calcification, supported by experimental data, to inform research and drug development.
Mechanism of Action: Divergent Pathways to PTH aSuppression
Etelcalcetide and paricalcitol employ distinct mechanisms to control parathyroid hormone (PTH) secretion, which in turn influences the factors driving vascular calcification.
Etelcalcetide acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By increasing the receptor's sensitivity to extracellular calcium, etelcalcetide effectively mimics the effect of high calcium levels, leading to a direct and rapid suppression of PTH synthesis and release. This action also leads to a reduction in serum calcium and phosphorus levels.
Paricalcitol , a synthetic analog of active vitamin D, binds to and activates the vitamin D receptor (VDR) within parathyroid cells. This activation initiates a cascade of genomic events that suppress the transcription of the PTH gene, thereby reducing PTH production. While effective in lowering PTH, VDRAs like paricalcitol can sometimes be associated with increases in serum calcium and phosphorus, which are known contributors to vascular calcification.
Comparative Efficacy on Vascular Calcification: Preclinical Evidence
A head-to-head preclinical study in a rat model of adenine-induced CKD and SHPT provides the most direct comparison of the two agents on vascular calcification.
Experimental Protocol: Adenine-Induced CKD Rat Model
-
Animal Model: Male Wistar rats were used.
-
Induction of CKD and SHPT: Uremia and SHPT were induced by feeding the rats a diet supplemented with 0.75% adenine for 4 weeks. A control group received an adenine-free diet.
-
Treatment Groups: For 4 weeks, concurrently with the adenine diet, uremic rats were injected with either a vehicle (control), etelcalcetide, or a low dose of paricalcitol.
-
Key Assessments: At the end of the 4-week treatment period, various parameters were measured, including plasma PTH, serum total calcium, serum phosphorus, serum fibroblast growth factor-23 (FGF23), and aortic calcium content. Aortic calcification was also assessed histologically using von Kossa staining.
Quantitative Data Summary
The following table summarizes the key findings from this preclinical study, highlighting the differential effects of etelcalcetide and paricalcitol.
| Parameter | Vehicle-Treated Uremic Rats | Etelcalcetide-Treated Uremic Rats | Paricalcitol-Treated Uremic Rats |
| Plasma PTH | Significantly Elevated | Reduced by ~33% | Reduced by ~33% |
| Serum Total Calcium | Elevated | Significantly Lowered | Unchanged |
| Serum Phosphorus | Elevated | Significantly Lowered | Unchanged |
| Serum FGF23 | Significantly Elevated | Significantly Lowered | Unchanged |
| Aortic Calcium Content | Significantly Elevated | Significantly Lowered (similar to non-uremic controls) | Unchanged |
| Histological Aortic Calcification (von Kossa staining) | Evident | Not Evident | Evident |
Data synthesized from a preclinical study in a rat model of adenine-induced CKD and SHPT.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action and the experimental design of the comparative study.
References
A Comparative Guide to the Binding Specificity of Etelcalcetide for the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity and functional activity of Etelcalcetide on the Calcium-Sensing Receptor (CaSR), with a primary focus on its comparison with the first-generation calcimimetic, Cinacalcet. The information herein is supported by experimental data to aid in research and drug development decisions.
Introduction to Calcimimetics and the CaSR
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] It is the primary regulator of parathyroid hormone (PTH) secretion from the parathyroid glands.[1] Calcimimetics are allosteric modulators that enhance the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion.[2][3] Etelcalcetide (Parsabiv®) and Cinacalcet (Sensipar®) are two such agents approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[2] While both target the CaSR, they exhibit distinct molecular interactions and pharmacological profiles.
Mechanism of Action and Binding Sites
Etelcalcetide and Cinacalcet are both positive allosteric modulators (PAMs) of the CaSR, but they interact with the receptor at distinct sites.[1][4][5]
-
Etelcalcetide is a synthetic peptide agonist.[1] It is predicted to bind to the extracellular Venus Flytrap (VFT) domain of the CaSR. This interaction is thought to involve the formation of a disulfide bond with a cysteine residue (C482) near a hinge region of the VFT domain, stabilizing the active conformation of the receptor.[5][6]
-
Cinacalcet is a small molecule that binds within the seven-transmembrane (7TM) domain of the CaSR.[4] This binding site is separate from the extracellular calcium-binding domain.
This fundamental difference in binding location contributes to their distinct pharmacological properties. Etelcalcetide is sometimes referred to as a "PAM agonist" because it retains some agonist activity even in the absence of extracellular calcium, though its potency is significantly enhanced in the presence of calcium.[5] Cinacalcet also demonstrates agonist activity at high concentrations but is primarily considered a PAM.[5]
Comparative Functional Potency
The functional potency of Etelcalcetide and Cinacalcet has been assessed in vitro by measuring their ability to trigger downstream signaling upon CaSR activation, typically by quantifying intracellular calcium mobilization in cell lines engineered to express the human CaSR, such as HEK293 cells.
| Compound | Assay Type | Cell Line | EC50 Value (nM) | Reference(s) |
| Etelcalcetide | Intracellular Ca²⁺ Mobilization | HEK293T-hCaSR | 530 nM | A study on the effect of etelcalcetide on intracellular Ca concentrations. |
| Cinacalcet | Intracellular Ca²⁺ Mobilization | HEK293-hCaSR | 51 nM | A study on the stimulatory effects of cinacalcet HCl on [Ca²⁺]i.[2] |
Note: EC50 values can vary between experiments based on assay conditions (e.g., extracellular Ca²⁺ concentration). The data presented is for comparative purposes and is derived from independent studies.
CaSR Signaling and Experimental Workflows
Upon activation by a calcimimetic, the CaSR primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both DAG and elevated intracellular calcium activate downstream pathways, including the MAP kinase cascade (ERK1/2 phosphorylation).
Below are diagrams illustrating the CaSR signaling pathway and a typical experimental workflow for assessing compound potency.
Binding Specificity and Off-Target Effects
An ideal calcimimetic would interact exclusively with the CaSR to minimize side effects.
Etelcalcetide: Preclinical data on the broad off-target profile of Etelcalcetide is not extensively published. Its peptide nature and specific covalent binding mechanism to the CaSR extracellular domain are suggestive of high specificity.
Cinacalcet: Cinacalcet has been evaluated against a broader range of targets. One study tested cinacalcet in a panel of 77 protein-binding assays.[7][8] The results indicated that cinacalcet interacted with several other channels, transporters, and neurotransmitter receptors.[7][8] Additionally, Cinacalcet is a strong inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions with medications metabolized by this pathway.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the functional consequence of CaSR activation by quantifying the release of calcium from intracellular stores.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR are cultured to 80-90% confluency in 96-well plates.
-
Dye Loading: Cells are washed and then incubated in the dark at 37°C for approximately 60 minutes with a loading buffer containing Fura-2 AM, a ratiometric calcium indicator. Probenecid may be included to prevent dye leakage.
-
Compound Addition: After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader. Varying concentrations of the test compound (Etelcalcetide or Cinacalcet) are automatically injected into the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Data Analysis: The ratio of the fluorescence intensities (340nm/380nm) is calculated, which is proportional to the intracellular calcium concentration. This ratio is plotted against the compound concentration to generate a dose-response curve from which the EC50 value is determined.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK signaling pathway downstream of CaSR activation.
-
Cell Culture and Treatment: HEK293-CaSR cells are seeded in multi-well plates and grown to the desired confluency. The cells are then serum-starved before being treated with various concentrations of the calcimimetic for a short period (e.g., 5-10 minutes).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection: The concentration of phosphorylated ERK1/2 (pERK1/2) in the cell lysate is quantified. This is typically done using a sandwich immunoassay method, such as a cell-based ELISA or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
In a typical ELISA, lysates are added to a plate pre-coated with a capture antibody for total ERK1/2. A second primary antibody specific for the phosphorylated form of ERK1/2 is then added, followed by a secondary antibody conjugated to an enzyme (like HRP or ALP) for colorimetric or chemiluminescent detection.
-
-
Data Analysis: The signal is measured and plotted against the compound concentration to determine the EC50 for ERK1/2 phosphorylation.
Summary and Conclusion
Etelcalcetide and Cinacalcet are both effective activators of the Calcium-Sensing Receptor, but they achieve this through distinct binding mechanisms and sites.
-
Binding Site: Etelcalcetide, a peptide, binds covalently to the extracellular VFT domain, whereas Cinacalcet, a small molecule, binds allosterically within the transmembrane domain.
-
Potency: Based on available in vitro data from separate studies, Cinacalcet (EC50 ≈ 51 nM) appears to be more potent than Etelcalcetide (EC50 ≈ 530 nM) in stimulating intracellular calcium mobilization. However, head-to-head clinical trials have shown Etelcalcetide to be more effective at reducing PTH levels, which may be attributed to its different pharmacokinetic profile and intravenous administration ensuring full adherence.[9][10]
-
Specificity: While information on Etelcalcetide's broad off-target profile is limited, its peptide nature suggests high specificity. Cinacalcet has known interactions with other receptors and is a potent inhibitor of the CYP2D6 enzyme, indicating a broader potential for off-target effects and drug-drug interactions.
The choice between these calcimimetics in a research or clinical context may depend on the desired pharmacological profile, route of administration, and potential for off-target interactions. The distinct binding sites also offer a valuable tool for researchers studying the complex allosteric modulation of the Calcium-Sensing Receptor.
References
- 1. New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of working group on CKD-MBD of the Italian Society of Nephrology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cinacalcet | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic Etelcalcetide in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Examination of Etelcalcetide and Vitamin D Analogs on Bone Turnover Markers in Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Therapeutic Effects on Bone Metabolism.
In the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), both etelcalcetide, a calcimimetic, and various vitamin D analogs are cornerstone therapies. While both effectively reduce parathyroid hormone (PTH) levels, their distinct mechanisms of action suggest differing effects on bone metabolism. This guide provides a side-by-side comparison of their impact on key bone turnover markers, supported by available clinical data and an elucidation of their respective signaling pathways.
Quantitative Analysis of Bone Turnover Markers
Direct head-to-head trials comprehensively comparing the effects of etelcalcetide and vitamin D analogs on a full panel of bone turnover markers are limited. However, a sub-analysis of the ETACAR-HD trial provides a direct comparison for bone-specific alkaline phosphatase (BSAP). For other markers, data from single-arm studies are presented to offer the best available comparative insights.
Table 1: Comparison of Etelcalcetide and Alfacalcidol on Bone-Specific Alkaline Phosphatase (BSAP)
| Study | Treatment Group | Baseline BSAP (ng/mL, Mean) | Change in BSAP (Median [IQR]) | Between-Group Difference in Change (ng/mL [95% CI]) | p-value |
| ETACAR-HD Sub-analysis[1] | Etelcalcetide | 20.3 | +0.05 [-3.17, 2.75] | 2.0 [-1.5, 5.4] | 0.3 |
| Alfacalcidol | 22.3 | -1.85 [-6.15, -0.02] |
Data from a 1-year randomized trial in 62 hemodialysis patients.[1][2]
Table 2: Effects of Etelcalcetide and Vitamin D Analogs on Various Bone Turnover Markers (from separate studies)
| Bone Turnover Marker | Etelcalcetide (Single-Arm Studies) | Vitamin D Analogs (Various Analogs, Separate Studies) |
| Bone Formation Markers | ||
| Bone-Specific Alkaline Phosphatase (BSAP) | Decreased[3][4] | Decreased[5][6][7] |
| N-terminal propeptide of type I procollagen (P1NP) | Data not available in direct comparative studies | Decreased[8] |
| Bone Resorption Markers | ||
| Tartrate-resistant acid phosphatase 5b (TRACP-5b) | Data not available in direct comparative studies | Data not available in direct comparative studies |
| C-terminal telopeptide of type I collagen (CTX) | Decreased[3][4] | Decreased[8] |
Note: The data in Table 2 are derived from separate, non-comparative studies and should be interpreted with caution.
Experimental Protocols
ETACAR-HD Sub-analysis (Etelcalcetide vs. Alfacalcidol)
-
Study Design: A sub-analysis of a randomized, controlled, single-blinded trial (ETECAR-HD).[1][2]
-
Participants: 62 hemodialysis patients with secondary hyperparathyroidism (PTH ≥ 300 ng/L) and left ventricular hypertrophy.[9]
-
Intervention: Patients were randomized 1:1 to receive either intravenous etelcalcetide or intravenous alfacalcidol for one year.[2][9]
-
Key Measurements: Serum levels of BSAP were measured at baseline and throughout the study.[1]
Single-Arm Etelcalcetide Study Example
-
Study Design: A multicenter, open-label, single-arm study.
-
Participants: Patients with SHPT undergoing hemodialysis.[10]
-
Intervention: Intravenous etelcalcetide administered for 36 weeks.[10]
-
Key Measurements: Baseline and follow-up measurements of bone turnover markers including BSAP and C-telopeptide (CTX).[10]
Vitamin D Analog (Eldecalcitol vs. Alfacalcidol) Study Example
-
Study Design: A 3-year, randomized, double-blind, active-comparator clinical trial.[8]
-
Participants: Patients with osteoporosis.[8]
-
Intervention: Daily oral administration of either eldecalcitol or alfacalcidol.[8]
-
Key Measurements: Bone turnover markers including serum BSAP, serum procollagen type I N-terminal propeptide (P1NP), and urinary collagen-N-telopeptide (NTX), a marker of bone resorption similar to CTX, were measured at baseline and throughout the study.[8]
Signaling Pathways and Mechanisms of Action
The distinct effects of etelcalcetide and vitamin D analogs on bone metabolism are rooted in their different molecular targets and signaling pathways within bone cells.
Etelcalcetide: Modulating the Calcium-Sensing Receptor
Etelcalcetide is a calcimimetic that acts as an agonist for the Calcium-Sensing Receptor (CaSR), which is expressed on osteoblasts and osteoclasts.[11]
Caption: Etelcalcetide signaling in bone cells.
By activating CaSR on osteoblasts, etelcalcetide can promote their proliferation and differentiation while decreasing the expression of RANKL, a key factor for osteoclast formation.[11] In osteoclasts, CaSR activation by etelcalcetide has been shown to induce apoptosis and necroptosis, thereby directly inhibiting bone resorption.[11]
Vitamin D Analogs: Nuclear Receptor-Mediated Gene Regulation
Vitamin D analogs exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in osteoblasts and osteoclasts. This binding leads to the regulation of gene expression.
Caption: Vitamin D analog signaling in bone cells.
In osteoblasts, the activated VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on DNA, stimulating the expression of genes involved in bone formation, such as osteocalcin. However, it also increases the expression of RANKL, which promotes osteoclast differentiation and bone resorption. In osteoclast precursors, vitamin D analogs can have a direct inhibitory effect on differentiation, though the in vivo effect is a complex interplay with the RANKL produced by osteoblasts.[12]
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing etelcalcetide and a vitamin D analog on bone turnover markers.
Caption: Workflow of a comparative clinical trial.
Summary and Future Directions
The available direct comparative evidence from the ETACAR-HD sub-analysis suggests no significant difference between etelcalcetide and alfacalcidol in their effects on BSAP over one year in hemodialysis patients.[1][2] However, this study was not specifically designed to assess bone turnover markers. Data from non-comparative studies suggest that both etelcalcetide and various vitamin D analogs can reduce markers of both bone formation and resorption.
The distinct signaling pathways of these two drug classes—etelcalcetide's direct modulation of the CaSR on bone cells versus the genomic regulation by vitamin D analogs via the VDR—highlight the need for more comprehensive head-to-head clinical trials. Future studies should include a broader panel of bone turnover markers, including P1NP and TRACP-5b, to provide a more complete picture of their comparative effects on bone metabolism. Such research is crucial for optimizing therapeutic strategies to not only control SHPT but also to promote bone health in the CKD population.
References
- 1. Bone Specific Alkaline Phosphatase and Serum Calcification Propensity Are Not Influenced by Etelcalcetide vs. Alfacalcidol Treatment, and Only Bone Specific Alkaline Phosphatase Is Correlated With Fibroblast Growth Factor 23: Sub-Analysis Results of the ETACAR-HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bone Specific Alkaline Phosphatase and Serum Calcification Propensity Are Not Influenced by Etelcalcetide vs. Alfacalcidol Treatment, and Only Bone Specific Alkaline Phosphatase Is Correlated With Fibroblast Growth Factor 23: Sub-Analysis Results of the ETACAR-HD Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of eldecalcitol and alfacalcidol on bone and calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 18 months of treatment with alfacalcidol on bone in patients with mild to moderate chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eldecalcitol normalizes bone turnover markers regardless of their pre-treatment levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of etelcalcetide versus alfacalcidol on left ventricular function and feature-tracking cardiac magnetic resonance imaging in hemodialysis—a post-hoc analysis of a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Bone Quality after Treatment with Etelcalcetide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
